L-Leucine-1-13C,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-XAAHKOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583966 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80134-83-4 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Leucine-1-13C,15N for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of L-Leucine-1-13C,15N, a stable isotope-labeled amino acid crucial for metabolic research. This document details its properties, applications, and the experimental protocols for its use, with a focus on its role in studying protein synthesis and cell signaling pathways.
Core Concepts: Understanding this compound
This compound is a non-radioactive, isotopically labeled form of the essential branched-chain amino acid (BCAA) L-leucine. In this molecule, the carbon atom at the carboxyl group (position 1) is replaced with its heavier isotope, carbon-13 (¹³C), and the nitrogen atom in the amino group is replaced with its heavier isotope, nitrogen-15 (¹⁵N).[1] This dual labeling provides a distinct mass shift, making it an invaluable tracer for metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
The primary application of this compound is in the field of metabolic research, particularly for quantifying protein synthesis and degradation rates in vivo. Its use allows researchers to trace the journey of leucine as it is incorporated into new proteins, providing a dynamic measure of protein turnover. Furthermore, as L-leucine is a known activator of the mechanistic target of rapamycin (mTOR) signaling pathway, this labeled compound is instrumental in dissecting the molecular mechanisms that regulate cell growth, proliferation, and metabolism.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Property | Value | References |
| Molecular Formula | C₅¹³CH₁₃¹⁵NO₂ | |
| Molecular Weight | 133.16 g/mol | |
| CAS Number | 80134-83-4 | |
| ¹³C Isotopic Enrichment | ≥ 99 atom % | |
| ¹⁵N Isotopic Enrichment | ≥ 98 atom % | |
| Chemical Purity | ≥ 98% | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C |
Key Applications and Experimental Protocols
This compound is a versatile tool for a range of applications in metabolic research. Below are detailed protocols for some of its key uses.
Measurement of Muscle Protein Synthesis using Primed-Constant Infusion
This protocol is a widely used method to determine the fractional synthesis rate (FSR) of proteins in human muscle tissue.
Experimental Protocol:
-
Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).
-
Tracer Preparation: A sterile solution of this compound is prepared in sterile saline.
-
Priming Dose: A priming dose of this compound (e.g., 1 mg/kg) is administered intravenously to rapidly achieve isotopic steady state.
-
Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of the tracer (e.g., 1 mg/kg/h) is initiated and maintained for several hours.
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals to monitor plasma leucine enrichment.
-
Muscle Biopsy: Muscle tissue biopsies are obtained at the beginning and end of the infusion period to measure the incorporation of the labeled leucine into muscle protein.
-
Sample Processing:
-
Plasma: Plasma is separated by centrifugation, and proteins are precipitated. The supernatant is used for analysis.
-
Muscle Tissue: Muscle tissue is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids.
-
-
Analysis by Mass Spectrometry: The isotopic enrichment of leucine in plasma and muscle protein hydrolysates is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated based on the rate of incorporation of this compound into the muscle protein relative to the isotopic enrichment of the precursor pool (plasma leucine).
Metabolic Tracing in Cell Culture
This protocol outlines the use of this compound to trace metabolic pathways in cultured cells.
Experimental Protocol:
-
Cell Culture: Cells are cultured in a standard growth medium.
-
Labeling Medium: The standard medium is replaced with a medium containing this compound at a known concentration.
-
Incubation: Cells are incubated in the labeling medium for a specific period to allow for the incorporation of the labeled leucine into cellular proteins and metabolites.
-
Cell Harvesting and Metabolite Extraction: Cells are harvested, and metabolites are extracted using a suitable solvent (e.g., methanol/water).
-
Protein Hydrolysis: The protein pellet is hydrolyzed to release amino acids.
-
Analysis by Mass Spectrometry: The isotopic enrichment of leucine and other downstream metabolites is determined by LC-MS/MS.
-
Metabolic Flux Analysis: The data on isotopic labeling is used to model and quantify the flux through various metabolic pathways.
Visualizing Key Processes
Leucine-Mediated mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids, particularly leucine. The following diagram illustrates the key steps in this signaling cascade.
Caption: Leucine activates mTORC1 by promoting its recruitment to the lysosome.
Experimental Workflow for Metabolic Tracing
The following diagram outlines a typical workflow for a metabolic tracing experiment using this compound.
Caption: A generalized workflow for in vivo metabolic tracing studies.
This technical guide provides a foundational understanding of this compound and its application in metabolic research. For more detailed information, researchers are encouraged to consult the cited literature and product-specific documentation from suppliers.
References
L-Leucine-1-13C,15N: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Properties, Synthesis, and Applications of Isotopically Labeled L-Leucine for Advanced Scientific Research.
This technical guide provides a comprehensive overview of L-Leucine-1-13C,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical characteristics, synthesis methodologies, and significant roles in metabolic and signaling pathway studies.
Core Chemical Properties
This compound is a non-radioactive, stable isotopologue of the essential amino acid L-leucine. The incorporation of a carbon-13 (¹³C) isotope at the carboxyl position and a nitrogen-15 (¹⁵N) isotope at the amino group allows for its use as a tracer in a multitude of analytical techniques without the concerns associated with radioactive isotopes.
| Property | Value |
| Chemical Formula | C₅¹³CH₁₃¹⁵NO₂ |
| Molecular Weight | 133.16 g/mol [1][2][3] |
| CAS Number | 80134-83-4[1][2] |
| Appearance | Solid |
| Melting Point | >300 °C (decomposes) |
| Isotopic Enrichment | Typically ≥98 atom % ¹⁵N, ≥99 atom % ¹³C |
| Solubility | Soluble in water. |
| Storage | Store at room temperature, protected from light and moisture. |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two sophisticated methods: microbial fermentation and enzymatic synthesis. These approaches are favored for their high stereospecificity, yielding the biologically active L-isomer.
Microbial Synthesis Protocol
A common method for the production of isotopically labeled L-leucine involves the use of genetically engineered microorganisms, such as Corynebacterium glutamicum, which are known for their ability to overproduce specific amino acids.
Organism: Corynebacterium glutamicum (e.g., ATCC 13032)
Principle: The bacterium is cultured in a medium containing stable isotope-labeled precursors. The microorganism's natural biosynthetic pathways then incorporate these isotopes into the L-leucine molecules.
Detailed Methodology:
-
Pre-culture Preparation: A seed culture of C. glutamicum is grown in a standard nutrient-rich medium to establish a healthy cell population.
-
Production Medium: The production medium is a basal medium supplemented with:
-
¹³C-labeled glucose as the primary carbon source.
-
[¹⁵N]Ammonium sulfate as the nitrogen source.
-
Sodium alpha-ketoisocaproate, a precursor to leucine.
-
-
Fermentation:
-
The pre-culture is inoculated into the production medium.
-
Fermentation is carried out under controlled conditions of temperature (typically 30-33°C) and pH.
-
The culture is aerated and agitated to ensure optimal cell growth and product formation.
-
-
Harvesting and Purification:
-
After an appropriate incubation period (e.g., 48-72 hours), the bacterial cells are harvested by centrifugation.
-
The supernatant, containing the secreted this compound, is collected.
-
The labeled L-leucine is then purified from the culture medium using techniques such as ion-exchange chromatography and crystallization.
-
-
Analysis: The final product is analyzed for isotopic enrichment and chemical purity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Enzymatic Synthesis Protocol
Enzymatic synthesis offers a highly specific and controlled environment for the production of this compound. This method typically employs the enzyme L-Leucine Dehydrogenase.
Enzyme: L-Leucine Dehydrogenase (from Bacillus cereus or other microbial sources)
Principle: This process involves the reductive amination of a ¹³C-labeled α-keto acid precursor using a ¹⁵N-labeled ammonia source, catalyzed by L-Leucine Dehydrogenase.
Detailed Methodology:
-
Reaction Mixture Preparation: A buffered aqueous solution (e.g., phosphate or Tris buffer, pH 7-8) is prepared containing:
-
α-Ketoisocaproate-1-¹³C (the ¹³C-labeled precursor).
-
[¹⁵N]Ammonium chloride as the ¹⁵N source.
-
NADH as a cofactor for the dehydrogenase enzyme.
-
-
Enzymatic Reaction:
-
L-Leucine Dehydrogenase is added to the reaction mixture.
-
The reaction is incubated at an optimal temperature for the enzyme (typically 25-37°C) for several hours.
-
A cofactor regeneration system, such as glucose and glucose dehydrogenase, can be included to continuously regenerate NADH, driving the reaction to completion.
-
-
Reaction Termination and Product Purification:
-
The reaction is terminated by methods such as heat inactivation of the enzyme or by adjusting the pH.
-
The this compound is purified from the reaction mixture using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC).
-
-
Analysis: The purity and isotopic labeling of the final product are confirmed by NMR and mass spectrometry.
Applications in Research and Drug Development
This compound is an invaluable tool in various fields of scientific inquiry, primarily due to its role as a tracer in metabolic and proteomic studies.
Metabolic Flux Analysis
This labeled amino acid is instrumental in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. By introducing this compound into a biological system, researchers can trace the path of the ¹³C and ¹⁵N atoms through various metabolic pathways. This allows for the detailed mapping of cellular metabolism and the identification of metabolic bottlenecks or alterations in disease states.
References
An In-depth Technical Guide to Stable Isotope Labeling with L-Leucine-1-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with L-Leucine-1-¹³C,¹⁵N. This powerful technique is a cornerstone of modern quantitative proteomics and metabolic research, enabling precise measurement of protein synthesis, degradation, and flux, which are critical parameters in understanding cellular physiology, disease mechanisms, and drug action.
Core Principles of Stable Isotope Labeling with L-Leucine-1-¹³C,¹⁵N
Stable isotope labeling is a non-radioactive method for tracing the metabolic fate of molecules within biological systems. The core principle involves replacing naturally abundant, lighter isotopes of elements with their heavier, stable counterparts. In the case of L-Leucine-1-¹³C,¹⁵N, the carbon atom at the carboxyl group is replaced with its heavy isotope, ¹³C, and the nitrogen atom in the amino group is replaced with its heavy isotope, ¹⁵N.
Chemically, L-Leucine-1-¹³C,¹⁵N is virtually identical to its unlabeled ("light") counterpart and is processed by cells in the same manner. This includes its incorporation into newly synthesized proteins. The key difference lies in its mass. This mass shift is readily detectable by mass spectrometry, allowing for the differentiation and quantification of "heavy" (newly synthesized) and "light" (pre-existing) proteins.
One of the most prominent applications of this principle is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, in this case, L-Leucine. One population is grown in "light" medium containing standard L-Leucine, while the other is grown in "heavy" medium containing L-Leucine-1-¹³C,¹⁵N. Over several cell divisions, the "heavy" leucine is fully incorporated into the proteome of the second cell population.
After a specific experimental treatment, the two cell populations are combined, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry. For each leucine-containing peptide, the mass spectrometer will detect two distinct peaks: one for the "light" peptide and one for the "heavy" peptide, separated by a specific mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.
Key Applications in Research and Drug Development
The use of L-Leucine-1-¹³C,¹⁵N labeling offers profound insights into various biological processes and is a valuable tool in drug development:
-
Quantitative Proteomics: Accurately measuring changes in protein expression levels between different cellular states (e.g., diseased vs. healthy, treated vs. untreated).
-
Protein Turnover Studies: Determining the rates of protein synthesis and degradation, providing a dynamic view of the proteome.[1][2]
-
Metabolic Flux Analysis: Tracing the flow of leucine through metabolic pathways.
-
Signal Transduction Studies: Investigating how signaling pathways, such as the mTOR pathway which is sensitive to leucine levels, are affected by various stimuli.
-
Biomarker Discovery: Identifying proteins that are differentially expressed or have altered turnover rates in disease states, which can serve as potential biomarkers for diagnosis or prognosis.
-
Drug Target Validation: Assessing the impact of a drug candidate on the expression and turnover of its target protein and other proteins in the proteome.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms by which a drug exerts its effects.
L-Leucine is an essential amino acid and plays a crucial role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[3] Therefore, using labeled leucine can provide specific insights into the regulation of this critical pathway.
Experimental Protocols
This section outlines a generalized workflow for a SILAC experiment using L-Leucine-1-¹³C,¹⁵N. Specific parameters may need to be optimized based on the cell line and experimental goals.
SILAC Media Preparation
The foundation of a successful SILAC experiment is the preparation of the labeling media.
-
Basal Medium: Start with a leucine-deficient cell culture medium (e.g., DMEM, RPMI-1640).
-
Supplementation:
-
Dialyzed Fetal Bovine Serum (dFBS): It is crucial to use dFBS to minimize the concentration of unlabeled amino acids from the serum.
-
"Light" Medium: Supplement the basal medium with standard L-Leucine.
-
"Heavy" Medium: Supplement the basal medium with L-Leucine-1-¹³C,¹⁵N.
-
Other Essential Amino Acids: Ensure all other essential amino acids are present at their normal concentrations.
-
-
Final Concentration: The final concentration of both light and heavy L-Leucine should be optimized for the specific cell line to ensure normal growth.
Cell Culture and Labeling
-
Adaptation: Culture the cells in the respective "light" and "heavy" media for a sufficient number of cell divisions (typically 5-6 doublings) to ensure complete incorporation of the labeled amino acid into the proteome of the "heavy" cell population.
-
Verification of Incorporation: Before starting the experiment, it is recommended to verify the labeling efficiency by analyzing a small sample of the "heavy" cell lysate by mass spectrometry. The incorporation efficiency should be >97%.
-
Experimental Treatment: Once complete labeling is achieved, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
Cell Lysis and Protein Extraction
-
Harvesting: After treatment, harvest the "light" and "heavy" cell populations separately.
-
Mixing: Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration. This early mixing step is a key advantage of SILAC as it minimizes experimental variability from downstream processing.
-
Lysis: Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protein Digestion
The protein mixture is then digested into peptides, which are more amenable to mass spectrometry analysis.
-
In-solution Digestion:
-
Denaturation, Reduction, and Alkylation: Denature the proteins with a chaotropic agent (e.g., urea), reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with iodoacetamide.
-
Digestion: Dilute the sample to reduce the urea concentration and add a protease, typically trypsin, which cleaves proteins C-terminal to lysine and arginine residues. Incubate overnight at 37°C.
-
-
In-gel Digestion:
-
SDS-PAGE: Separate the protein lysate by one-dimensional SDS-PAGE.
-
Excision: Excise the entire protein lane from the gel.
-
Destaining, Reduction, and Alkylation: Destain the gel pieces and perform in-gel reduction and alkylation.
-
Digestion: Add trypsin to the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS: The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer will acquire MS1 spectra to detect the "light" and "heavy" peptide pairs and MS/MS spectra to identify the peptide sequences.
-
Data Analysis: Specialized software (e.g., MaxQuant) is used to process the raw mass spectrometry data. The software performs the following key tasks:
-
Peptide Identification: Searches the MS/MS spectra against a protein database to identify the peptide sequences.
-
Peptide Quantification: Identifies the "light" and "heavy" peptide pairs in the MS1 spectra and calculates the ratio of their intensities.
-
Protein Quantification: Combines the ratios of all peptides belonging to a specific protein to determine the overall protein abundance ratio.
-
Data Presentation
The quantitative data obtained from L-Leucine-1-¹³C,¹⁵N labeling experiments can be summarized in tables for clear comparison.
Table 1: Leucine and Protein Metabolism in Human Forearm in the Fed State.
| Parameter | Rate (nmol (100 ml)⁻¹ min⁻¹) (mean ± SEM) |
| Leucine Deamination | 388 ± 24 |
| Leucine Reamination | 330 ± 23 |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
Data from a study using a primed-continuous infusion of L-[1-¹³C, ¹⁵N]-leucine in six normal healthy subjects.
Table 2: Leucine and Muscle Protein Metabolism in Fasting Adults. [1]
| Parameter | Rate (nmol of leucine min⁻¹ 100 ml⁻¹ of forearm tissue) (mean ± SEM) |
| Fed | |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
| Net Protein Balance | +39 ± 9 |
Comparison of metabolic rates in the fed and fasting states, demonstrating the utility of L-[1-¹³C,¹⁵N]leucine in studying metabolic changes.[1]
Mandatory Visualizations
Signaling Pathway: Leucine Activation of mTORC1
Leucine is a key activator of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.
Caption: Leucine activation of the mTORC1 signaling pathway.
Experimental Workflow: SILAC using L-Leucine-1-¹³C,¹⁵N
The following diagram illustrates the key steps in a typical SILAC experiment.
Caption: Experimental workflow for SILAC with L-Leucine-1-¹³C,¹⁵N.
Logical Relationship: Principle of Mass Spectrometry Quantification
This diagram explains the fundamental principle of how SILAC quantification is achieved using mass spectrometry.
Caption: Principle of SILAC quantification by mass spectrometry.
Conclusion
Stable isotope labeling with L-Leucine-1-¹³C,¹⁵N is a robust and versatile technique that provides invaluable quantitative data for a wide range of applications in biological and pharmaceutical research. Its ability to accurately measure protein dynamics offers a deeper understanding of complex biological systems and provides critical information for the development of new therapeutics. By following well-established protocols and utilizing powerful data analysis tools, researchers can leverage this technology to make significant advances in their respective fields.
References
- 1. portlandpress.com [portlandpress.com]
- 2. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 3. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Leucine-1-13C,15N as a Tracer in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the dual-labeled stable isotope L-Leucine-1-13C,15N in metabolic research. This powerful tracer enables the simultaneous assessment of protein synthesis, breakdown, and oxidation, offering a detailed window into leucine kinetics and overall protein metabolism. This document outlines the theoretical underpinnings, detailed experimental protocols, data analysis techniques, and applications in various physiological and pathophysiological states.
Core Principles: The Advantage of a Dual-Labeled Tracer
L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule.[1] It is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis. The use of stable isotope-labeled leucine allows for the quantification of its metabolic fate in vivo.
The dual labeling of L-Leucine with both Carbon-13 (¹³C) at the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group provides a distinct advantage. When L-Leucine-1-¹³C,¹⁵N is used as a tracer, the ¹³C label is released as ¹³CO₂ during leucine oxidation (decarboxylation), while the ¹⁵N label is transferred during transamination to form α-ketoisocaproate (KIC). This dual-labeling strategy allows for the simultaneous measurement of leucine oxidation and its incorporation into proteins, providing a more comprehensive picture of protein metabolism from a single tracer infusion study.
Key Signaling Pathway: Leucine and mTORC1
Leucine acts as a critical signaling molecule to stimulate muscle protein synthesis, primarily through the activation of the mTORC1 pathway. Understanding this pathway is crucial for interpreting the metabolic effects observed in tracer studies.
Figure 1: Simplified mTORC1 signaling pathway activated by L-Leucine.
Experimental Protocols
The primed, continuous infusion of L-Leucine-1-¹³C,¹⁵N is a widely used method to achieve isotopic steady state in the plasma and tissues, allowing for reliable measurements of metabolic rates.
General Experimental Workflow
The following diagram outlines the typical workflow for a human in vivo study utilizing L-Leucine-1-¹³C,¹⁵N.
Figure 2: General experimental workflow for a metabolic study using this compound.
Detailed Methodologies
3.2.1. Primed, Continuous Tracer Infusion
-
Objective: To achieve and maintain a steady-state isotopic enrichment of L-Leucine-1-¹³C,¹⁵N in the plasma.
-
Procedure:
-
Subjects typically undergo an overnight fast.
-
Intravenous catheters are placed in a forearm vein for tracer infusion and in a contralateral hand or forearm vein, which is heated (e.g., using a heating pad) to obtain arterialized venous blood samples.
-
A priming dose of L-Leucine-1-¹³C,¹⁵N is administered to rapidly raise the plasma enrichment to the expected plateau level. A priming dose of NaH¹³CO₃ is also given to prime the bicarbonate pool, allowing for a faster steady state of expired ¹³CO₂.[2][3]
-
Immediately following the priming dose, a continuous infusion of L-Leucine-1-¹³C,¹⁵N is initiated and maintained at a constant rate for the duration of the study (typically 3-4 hours).[2][3]
-
3.2.2. Blood and Breath Sample Collection
-
Objective: To measure plasma leucine and KIC enrichment and whole-body CO₂ production and enrichment.
-
Procedure:
-
Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion period to confirm isotopic steady state.
-
Blood samples are immediately placed on ice and centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Expired breath samples are collected in gas-impermeable bags. The rate of CO₂ production can be measured using indirect calorimetry, and the ¹³CO₂ enrichment is determined by isotope ratio mass spectrometry (IRMS).
-
3.2.3. Muscle Biopsy
-
Objective: To measure the incorporation of the tracer into muscle protein for the determination of fractional synthetic rate (FSR).
-
Procedure:
-
Muscle biopsies are typically obtained from the vastus lateralis muscle using a Bergström needle with suction.
-
The area is anesthetized with a local anesthetic (e.g., lidocaine).
-
A small incision is made, and the biopsy needle is inserted into the muscle. A small piece of muscle tissue (approximately 50-100 mg) is collected.
-
The tissue is immediately blotted to remove excess blood, and then frozen in liquid nitrogen and stored at -80°C.
-
For FSR calculation, a baseline biopsy may be taken before the infusion starts, and a second biopsy is taken at the end of the infusion period.
-
Sample Preparation and Analysis
3.3.1. Plasma Sample Preparation
-
Objective: To isolate and derivatize leucine and KIC for mass spectrometry analysis.
-
Procedure:
-
Plasma proteins are precipitated using an acid (e.g., sulfosalicylic acid or perchloric acid).
-
The supernatant containing free amino acids is collected after centrifugation.
-
Amino acids and their keto-analogues may be further purified using ion-exchange chromatography.
-
For gas chromatography-mass spectrometry (GC-MS) analysis, the amino acids are often derivatized to increase their volatility (e.g., N-acetyl methyl esters).
-
3.3.2. Muscle Tissue Processing
-
Objective: To separate intracellular free leucine from protein-bound leucine.
-
Procedure:
-
The frozen muscle sample is freeze-dried and powdered.
-
The powdered tissue is homogenized in an acid solution to precipitate proteins.
-
The supernatant contains the intracellular free amino acid pool.
-
The protein pellet is washed multiple times to remove any contaminating free amino acids and then hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to release the protein-bound amino acids.
-
The hydrolyzed amino acids are then purified and derivatized for analysis.
-
3.3.3. Mass Spectrometry Analysis
-
Techniques: Gas chromatography-mass spectrometry (GC-MS), gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to measure the isotopic enrichment of leucine and its metabolites.
-
Principle: These techniques separate the analyte of interest (e.g., derivatized leucine) and then measure the ratio of the isotopically labeled molecule (e.g., containing ¹³C or ¹⁵N) to the unlabeled molecule.
Data Presentation and Interpretation
The use of L-Leucine-1-¹³C,¹⁵N allows for the calculation of several key parameters of protein metabolism.
Key Parameters and Calculations
The following are the primary calculations derived from a primed, continuous infusion study with L-Leucine-1-¹³C,¹⁵N:
-
Leucine Rate of Appearance (Ra) or Flux: Represents the total rate at which leucine enters the plasma pool from protein breakdown and dietary intake (if in the fed state). It is calculated from the dilution of the infused tracer in the plasma at isotopic steady state.
-
Leucine Oxidation: The rate at which leucine is irreversibly lost through decarboxylation. It is calculated from the rate of ¹³CO₂ expiration and the plasma enrichment of the ¹³C-labeled precursor (typically plasma α-ketoisocaproate).
-
Non-Oxidative Leucine Disposal (NOLD): Represents the rate at which leucine is used for protein synthesis. It is calculated as the difference between Leucine Ra and Leucine Oxidation.
-
Fractional Synthetic Rate (FSR): The rate of incorporation of the tracer into tissue protein, expressed as a percentage per hour. It is calculated from the increase in isotopic enrichment in the protein-bound leucine pool between two biopsies, divided by the precursor pool enrichment and the time between biopsies.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using L-Leucine tracers in various populations and conditions.
Table 1: Leucine Kinetics in Healthy Adults in Fasted and Fed States
| Parameter | Fasted State | Fed State | Reference |
| Leucine Flux (μmol/kg/h) | 90 - 120 | 140 - 180 | |
| Leucine Oxidation (μmol/kg/h) | 15 - 25 | 30 - 50 | |
| Non-Oxidative Leucine Disposal (μmol/kg/h) | 75 - 95 | 110 - 130 | |
| Muscle Protein Synthesis (FSR, %/h) | 0.04 - 0.06 | 0.07 - 0.10 | |
| Muscle Protein Breakdown (nmol/100ml/min) | ~29 | ~ -39 (net balance) |
Table 2: Impact of Exercise on Muscle Protein Synthesis (FSR, %/h)
| Condition | Pre-Exercise | Post-Exercise (with protein/leucine intake) | Reference |
| Young, Trained Men | ~0.060 | ~0.080 - 0.090 | |
| Older Men | ~0.050 | ~0.090 |
Table 3: Leucine Kinetics in Clinical Populations
| Population | Condition | Key Finding | Reference |
| Severely Burned Patients | BCAA-enriched vs. conventional feeding | Leucine flux and oxidation significantly elevated with BCAA feeding. | |
| Sarcopenic Older Adults | Leucine supplementation vs. placebo | Potential beneficial effects on muscle mass and strength. |
Applications in Research and Drug Development
The use of L-Leucine-1-¹³C,¹⁵N as a tracer is invaluable in a variety of research areas:
-
Nutritional Science: To determine dietary protein and amino acid requirements, and to assess the anabolic properties of different protein sources and nutritional supplements.
-
Exercise Physiology: To understand the mechanisms of muscle adaptation to training and the role of nutrition in post-exercise recovery.
-
Clinical Research: To investigate the pathophysiology of muscle wasting conditions such as sarcopenia, cachexia, and muscular dystrophies, and to evaluate the efficacy of therapeutic interventions.
-
Drug Development: To assess the impact of new pharmacological agents on protein metabolism and muscle mass.
Conclusion
L-Leucine-1-¹³C,¹⁵N is a powerful and versatile tool in metabolic research. Its ability to simultaneously trace the oxidative and non-oxidative pathways of leucine metabolism provides a comprehensive and dynamic view of protein turnover. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to design, execute, and interpret studies using this advanced tracer methodology, ultimately contributing to a deeper understanding of protein metabolism in health and disease.
References
- 1. New Review Finds Protein Quality Impacts Muscle Gain After Exercise – Kerry Health And Nutrition Institute [khni.kerry.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Metabolic Flux Analysis Utilizing L-Leucine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of metabolic flux analysis (MFA) with a specific focus on the application of the dual-labeled amino acid, L-Leucine-1-13C,15N. This powerful tracer allows for the simultaneous quantification of carbon and nitrogen fluxes, offering a deeper understanding of cellular metabolism. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret MFA studies.
Introduction to Metabolic Flux Analysis with this compound
Metabolic flux analysis (MFA) is a cornerstone technique in systems biology for quantifying the rates of metabolic reactions within a biological system.[1][2][3][4] By introducing isotopically labeled substrates, such as this compound, and tracking the incorporation of these isotopes into downstream metabolites, researchers can elucidate the intricate network of metabolic pathways. L-Leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and as a signaling molecule, primarily through the mTOR pathway. The use of a dual-labeled leucine tracer, with ¹³C at the first carbon and ¹⁵N in the amino group, enables the simultaneous tracing of both carbon and nitrogen, providing a more complete picture of amino acid metabolism.
Experimental Protocols
A successful metabolic flux analysis experiment hinges on meticulous planning and execution of its various stages, from experimental design to data analysis.[5]
Experimental Design
The initial and most critical phase of an MFA study is the experimental design. This involves selecting the appropriate isotopic tracer, determining the optimal labeling strategy, and defining the biological system and conditions to be investigated. The choice of L-Leucine-1-¹³C,¹⁵N is particularly advantageous for studies focusing on protein metabolism, amino acid signaling, and the interplay between carbon and nitrogen metabolism.
Cell Culture and Isotope Labeling
For in vitro studies, cells are cultured in a defined medium where the unlabeled leucine is replaced with L-Leucine-1-¹³C,¹⁵N. It is crucial to allow the cells to reach a metabolic and isotopic steady state, where the rates of metabolic reactions and the isotopic enrichment of intracellular metabolites are constant.
Protocol for Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare a culture medium that is identical to the standard medium but with L-Leucine-1-¹³C,¹⁵N replacing the natural abundance L-Leucine.
-
Isotopic Labeling: Once cells have adhered and are growing, replace the standard medium with the isotope-containing medium.
-
Incubation: Culture the cells for a predetermined period to allow for the incorporation of the labeled leucine and to reach an isotopic steady state. This duration is typically equivalent to several cell doubling times.
-
Monitoring: Monitor cell growth and viability throughout the labeling period.
Sample Preparation
Rapid and effective quenching of metabolic activity is paramount to prevent changes in metabolite levels during sample collection. This is followed by the extraction of intracellular metabolites.
Protocol for Quenching and Metabolite Extraction:
-
Quenching: Aspirate the labeling medium and rapidly wash the cells with an ice-cold quenching solution (e.g., 60% methanol at -40°C) to instantly halt metabolic activity.
-
Cell Lysis and Extraction: Add a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying: Dry the metabolite extract using a vacuum concentrator or under a stream of nitrogen. The dried samples can be stored at -80°C until analysis.
Analytical Techniques
The isotopic enrichment of leucine and its downstream metabolites is typically measured using mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC).
LC-MS/MS Protocol for Labeled Amino Acid Analysis:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Inject the sample onto an LC system equipped with a column suitable for amino acid separation (e.g., a C18 or a mixed-mode column). A gradient of aqueous and organic mobile phases is used to separate the metabolites.
-
Mass Spectrometry Analysis: The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in a mode that allows for the detection and quantification of the different mass isotopomers of leucine and other relevant metabolites. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis.
-
Data Acquisition: Acquire data for the mass-to-charge ratio (m/z) of the precursor and product ions for each metabolite of interest.
Data Presentation: Quantitative Metabolic Flux Data
The primary output of an MFA experiment is a set of metabolic flux values, which represent the rates of the reactions in the metabolic network. The following tables summarize quantitative data from studies that have utilized L-[1-¹³C, ¹⁵N]-leucine to investigate leucine metabolism in humans.
Table 1: Leucine Kinetics in Healthy Subjects in the Fed State
| Parameter | Rate (nmol (100 ml)⁻¹ min⁻¹) (Mean ± SEM) |
| Leucine Deamination | 388 ± 24 |
| Leucine Reamination | 330 ± 23 |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
Table 2: Whole Body Leucine Metabolism in Dogs: Fasted vs. Fed State
| Parameter | Fasted State | Fed State |
| Whole Body Leucine Carbon Flux | 2.8 ± 0.2 µmol·kg⁻¹·min⁻¹ | 6.5 ± 0.4 µmol·kg⁻¹·min⁻¹ |
| Whole Body Leucine Nitrogen Flux | 3.1 ± 0.2 µmol·kg⁻¹·min⁻¹ | 6.8 ± 0.4 µmol·kg⁻¹·min⁻¹ |
| Whole Body Leucine Oxidation | 0.4 ± 0.04 µmol·kg⁻¹·min⁻¹ | 2.6 ± 0.2 µmol·kg⁻¹·min⁻¹ |
| Leucine Oxidation in Splanchnic Region (% of Whole Body) | 13% | 41% |
Table 3: Splanchnic Leucine Kinetics: Enteral vs. Parenteral Feeding in Dogs
| Parameter | Enteral Feeding | Parenteral Feeding |
| Leucine to α-ketoisocaproate (KIC) in Splanchnic Region | Higher | Lower |
| KIC to Leucine in Splanchnic Region | Higher | Lower |
| Leucine Appearance from Protein Breakdown in Gut | Lower | Higher |
Mandatory Visualizations
Signaling Pathways
L-Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway and is also linked to the AMPK (AMP-activated protein kinase) and GCN2 (General Control Nonderepressible 2) pathways, which are central regulators of cell growth, proliferation, and metabolism.
Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.
Caption: AMPK acts as an energy sensor, promoting catabolism and inhibiting anabolism.
Caption: GCN2 responds to amino acid deprivation by regulating protein translation.
Experimental Workflow
The overall workflow of a metabolic flux analysis experiment using L-Leucine-1-¹³C,¹⁵N is a multi-step process that integrates experimental biology with computational analysis.
Caption: The integrated workflow for metabolic flux analysis from design to interpretation.
Conclusion
Metabolic flux analysis using L-Leucine-1-¹³C,¹⁵N offers a powerful and nuanced approach to dissecting cellular metabolism. By providing simultaneous insights into carbon and nitrogen fate, this technique is invaluable for researchers in basic science and drug development. The detailed protocols, quantitative data, and pathway visualizations presented in this guide serve as a comprehensive resource for professionals seeking to leverage this advanced methodology to unravel the complexities of metabolic networks. The ability to precisely quantify metabolic fluxes provides a deeper understanding of disease states and can guide the rational design of therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Metabolic networks in motion: 13C-based flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-1-13C,15N: An In-Depth Technical Guide to its Applications in Proteomics and Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biological research, enabling precise and quantitative analysis of complex biological systems. Among the various stable isotope-labeled compounds, L-Leucine-1-13C,15N has emerged as a powerful probe for investigating cellular processes. This dual-labeled amino acid provides a distinct mass shift that allows for the accurate tracking and quantification of proteins and metabolites in proteomics and metabolomics studies. Its application in techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), metabolic flux analysis (MFA), and protein turnover studies has provided invaluable insights into cellular physiology, disease mechanisms, and drug action. This technical guide provides a comprehensive overview of the core applications of this compound, detailing experimental protocols, presenting quantitative data, and illustrating key biological pathways and workflows.
Core Applications in Proteomics: Quantitative Analysis with SILAC
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics.[1] The principle of SILAC involves growing two populations of cells in culture media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural abundance amino acid (e.g., L-Leucine), while the other is grown in "heavy" medium containing a stable isotope-labeled version, such as this compound.[2] Over several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.[1]
Following experimental treatment, the two cell populations are combined, and the proteins are extracted and digested, typically with trypsin. The resulting peptide mixtures are then analyzed by mass spectrometry (MS).[2] Since the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography (LC) but are distinguishable by their mass difference in the mass spectrometer. The relative abundance of a protein between the two samples can be accurately determined by comparing the signal intensities of the isotopic peptide pairs.[1]
Experimental Workflow for SILAC
The general workflow for a SILAC experiment using this compound is depicted below. This process involves an initial adaptation phase to ensure complete labeling, followed by the experimental phase and subsequent analysis.
Detailed Experimental Protocol: SILAC with this compound
1. Media Preparation:
-
Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-Leucine.
-
For the "light" medium, supplement with natural L-Leucine to the standard concentration (e.g., 105 mg/L for DMEM).
-
For the "heavy" medium, supplement with this compound to the same final concentration.
-
Add 10% dialyzed fetal bovine serum (dFBS) to both media to minimize the presence of unlabeled leucine from the serum.
-
Add other necessary supplements like antibiotics.
2. Cell Culture and Labeling:
-
Culture two separate populations of the desired cell line in the "light" and "heavy" media, respectively.
-
Allow the cells to grow for at least five to six doublings to ensure near-complete (>97%) incorporation of the labeled amino acid.
-
Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
3. Experimental Treatment:
-
Once complete labeling is achieved, apply the desired experimental conditions to the cell populations. For example, treat the "heavy" labeled cells with a drug and the "light" labeled cells with a vehicle control.
4. Sample Preparation for Mass Spectrometry:
-
Harvest and count the cells from both populations.
-
Combine equal numbers of "light" and "heavy" labeled cells.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantify the total protein concentration.
-
In-solution digestion:
-
Denature the proteins (e.g., with 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the sample to reduce the urea concentration (to < 2 M).
-
Digest the proteins with trypsin overnight at 37°C.
-
-
In-gel digestion:
-
Separate proteins by SDS-PAGE.
-
Excise gel bands of interest or the entire lane.
-
Destain, reduce, and alkylate the proteins within the gel pieces.
-
Digest the proteins with trypsin overnight.
-
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
5. LC-MS/MS Analysis:
-
Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).
-
Typical parameters:
-
Full Scan (MS1): Mass range of 350-1500 m/z, resolution of 60,000-120,000.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD).
-
MS2 Scan: Resolution of 15,000-30,000.
-
6. Data Analysis:
-
Process the raw MS data using specialized software such as MaxQuant, Proteome Discoverer, or Spectronaut.
-
The software will identify peptides by matching the fragmentation spectra to a protein sequence database.
-
The relative quantification of proteins is determined by calculating the ratio of the intensities of the "heavy" and "light" peptide pairs.
Quantitative Data from SILAC Studies
The following table summarizes representative quantitative data that can be obtained from SILAC experiments.
| Parameter | Typical Value/Range | Biological Significance | Reference |
| Labeling Efficiency | > 97% | Ensures accurate quantification by minimizing the contribution of unlabeled peptides in the "heavy" sample. | |
| Protein Ratio (Heavy/Light) | Varies (e.g., >1.5 for upregulation, <0.67 for downregulation) | Indicates the fold-change in protein abundance between the two experimental conditions. | |
| Number of Quantified Proteins | 1,000 - 10,000+ | Represents the depth of the proteomic analysis, dependent on sample complexity and instrumentation. |
Applications in Metabolomics: Tracing Metabolic Fates
This compound is a valuable tracer for metabolic flux analysis (MFA) and for studying protein turnover. By tracking the incorporation and transformation of the labeled carbon and nitrogen atoms, researchers can elucidate the dynamics of metabolic pathways.
Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic reactions. When cells are cultured in the presence of a 13C-labeled substrate like L-Leucine-1-13C, the labeled carbon atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry or NMR, it is possible to reconstruct the metabolic network and calculate the fluxes through different pathways. The dual labeling with 15N provides additional constraints for more accurate flux determination, especially in pathways involving both carbon and nitrogen metabolism.
Protein Turnover Studies
This compound can be used to measure the rates of protein synthesis and breakdown. In a typical experiment, the labeled leucine is introduced into the system (e.g., through infusion in a human subject or by switching the medium in cell culture), and the rate of its incorporation into proteins is measured over time. The use of the dually labeled leucine allows for the simultaneous assessment of leucine's metabolic fate, including its oxidation and transamination.
Quantitative Data from Metabolic Studies
The following table presents quantitative data from studies using this compound as a tracer.
| Parameter | Measured Value (Mean ± SEM) | Experimental System | Biological Context | Reference |
| Leucine Deamination | 388 ± 24 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of leucine breakdown initiation. | |
| Leucine Reamination | 330 ± 23 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of leucine resynthesis from its ketoacid. | |
| Protein Synthesis | 127 ± 11 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of new protein creation. | |
| Protein Breakdown | 87 ± 10 nmol (100 ml)⁻¹ min⁻¹ | Human forearm (fed state) | Rate of protein degradation. | |
| Leucine Oxidation | 19.3 - 24.9 µmol·kg⁻¹·30 min⁻¹ | Human adults (fed state) | Rate of leucine catabolism for energy. | |
| Nonoxidative Leucine Disposal | 55.8 - 77 µmol·kg⁻¹·30 min⁻¹ | Human adults (fed state) | Leucine used for processes other than oxidation (primarily protein synthesis). |
Leucine as a Signaling Molecule: The mTORC1 Pathway
Leucine is not only a building block for proteins but also a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and proliferation. The activation of mTORC1 by leucine is a key mechanism by which cells sense nutrient availability and couple it to protein synthesis.
When intracellular leucine levels are high, it promotes the activation of the Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface. At the lysosome, mTORC1 is activated by the small GTPase Rheb. Activated mTORC1 then phosphorylates several downstream targets, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), to promote protein synthesis and inhibit autophagy.
Applications in Drug Development
The use of this compound extends to drug development and discovery. By employing SILAC and other quantitative proteomic techniques, researchers can:
-
Identify Drug Targets: Compare the proteomes of drug-treated and untreated cells to identify proteins whose expression levels are altered, potentially revealing the drug's target or off-target effects.
-
Elucidate Mechanisms of Action: Trace the effects of a drug on specific signaling pathways, such as the mTORC1 pathway, by quantifying changes in protein phosphorylation and abundance.
-
Biomarker Discovery: Identify proteins that are consistently up- or downregulated in response to a drug or in a disease state, which can serve as biomarkers for drug efficacy or disease progression.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Use labeled leucine as a tracer to study the effects of drugs on protein and amino acid metabolism in vivo.
Conclusion
This compound is a versatile and powerful tool for researchers in proteomics, metabolomics, and drug development. Its application in SILAC enables precise and large-scale quantitative analysis of proteomes, providing deep insights into cellular responses to various stimuli. As a metabolic tracer, it allows for the detailed investigation of metabolic pathways and protein dynamics. The ability to dissect the intricate signaling networks regulated by leucine, such as the mTORC1 pathway, further enhances its utility. As mass spectrometry and other analytical technologies continue to advance, the applications of this compound are poised to expand, promising further breakthroughs in our understanding of complex biological systems.
References
The Dual-Labeled Advantage: A Technical Guide to L-Leucine-1-13C,15N in Protein Turnover Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental biological process critical for cellular homeostasis, adaptation, and overall health. Dysregulation of protein turnover is implicated in a wide range of pathologies, including muscle wasting disorders, metabolic diseases, and cancer, making it a key area of investigation for basic research and therapeutic development. The use of stable isotope tracers has revolutionized the study of in vivo metabolism, providing a powerful tool to quantify the intricate dynamics of protein turnover. Among these, the dually labeled amino acid, L-Leucine-1-13C,15N, offers unique advantages for simultaneously assessing protein synthesis and breakdown. This technical guide provides an in-depth exploration of the principles, methodologies, and applications of this compound in the study of protein turnover.
Principles of this compound as a Tracer
Stable isotopes are non-radioactive atoms that contain an additional neutron, increasing their mass without altering their chemical properties.[1][2] L-Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in stimulating muscle protein synthesis and serves as a key substrate for this process.[3] The dual labeling of L-Leucine with Carbon-13 (¹³C) at the first carbon of the carboxyl group and Nitrogen-15 (¹⁵N) at the amino group provides distinct metabolic fates that can be traced using mass spectrometry.[4][5]
When L-[1-¹³C, ¹⁵N]-leucine is infused into a biological system, it enters the free amino acid pool and can be utilized in two primary pathways:
-
Incorporation into Protein (Protein Synthesis): The intact L-[1-¹³C, ¹⁵N]-leucine molecule is incorporated into newly synthesized proteins. By measuring the enrichment of ¹³C and ¹⁵N in tissue proteins over time, the rate of protein synthesis can be calculated.
-
Transamination and Oxidation: Leucine undergoes reversible transamination to α-ketoisocaproate (KIC). During this process, the ¹⁵N label is removed from the amino group. The resulting [1-¹³C]-KIC can then be either reaminated back to [1-¹³C]-leucine or undergo irreversible decarboxylation, releasing ¹³CO₂ which can be measured in expired air. The rate of appearance of ¹⁵N in the amino acid pool and ¹³CO₂ provides insights into leucine oxidation and intracellular protein breakdown.
This dual-labeling strategy allows for a more comprehensive assessment of protein turnover by distinguishing between the fates of the carbon skeleton and the amino group of leucine.
Key Signaling Pathways in Protein Turnover
The regulation of protein turnover is governed by complex signaling networks that respond to various stimuli such as nutrients, growth factors, and cellular stress.
mTOR Signaling Pathway: The Master Regulator of Protein Synthesis
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. mTOR exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1 is particularly sensitive to amino acids, especially leucine, and growth factors like insulin. Activation of mTORC1 promotes protein synthesis by phosphorylating key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
References
- 1. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leucine. A possible regulator of protein turnover in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Leucine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
A Technical Guide to L-Leucine-1-¹³C,¹⁵N: Commercial Availability, Purity Assessment, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape, purity analysis, and essential applications of L-Leucine-1-¹³C,¹⁵N, a stable isotope-labeled amino acid critical for a range of research and development activities. This document offers detailed information on commercial suppliers, methodologies for purity verification, and insights into its role in metabolic research.
Commercial Suppliers and Purity Specifications
L-Leucine-1-¹³C,¹⁵N is available from several reputable suppliers specializing in stable isotope-labeled compounds. The purity of these products is typically categorized by isotopic enrichment (atom %) and chemical purity (%). Below is a comparative summary of offerings from prominent commercial vendors.
Table 1: Commercial Suppliers and Purity of L-Leucine-1-¹³C,¹⁵N
| Supplier | Product Number | Isotopic Purity (¹³C atom %) | Isotopic Purity (¹⁵N atom %) | Chemical Purity (%) |
| Sigma-Aldrich | Varies by specific product | ≥ 99 | ≥ 98 | ≥ 98 |
| Cambridge Isotope Laboratories, Inc. (CIL) | CNLM-615 | 99 | 98 | ≥ 98[1] |
| Eurisotop | Varies | Typically ≥ 99 | Typically ≥ 98 | ≥ 98 |
| Oshaden | Varies | ≥ 98 | ≥ 98 | ≥ 98 |
Note: Purity specifications may vary by lot. It is essential to consult the certificate of analysis (CoA) provided by the supplier for precise data.
Experimental Protocols for Purity Determination
The accurate determination of both isotopic and chemical purity is paramount for the reliable application of L-Leucine-1-¹³C,¹⁵N in experimental settings. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Enrichment and Chemical Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and analyzing their mass-to-charge ratio, making it ideal for determining the isotopic enrichment and chemical purity of labeled amino acids after derivatization.
Methodology:
-
Sample Derivatization (N-acetyl methyl esters):
-
To make the amino acid volatile for GC analysis, a two-step derivatization is performed.[2][3]
-
Esterification: The sample is heated in acidified methanol (e.g., 1.85 M HCl in methanol) at 100°C for one hour. The excess methanol is then evaporated under a stream of nitrogen.[3]
-
Acetylation: The resulting methyl ester is then acetylated using a mixture of acetic anhydride, trimethylamine, and acetone (e.g., 1:2:5 v/v/v) at 60°C for 10 minutes. The reagents are subsequently evaporated under nitrogen.[3]
-
The derivatized sample is then extracted into an organic solvent like ethyl acetate for injection into the GC-MS.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or intermediate-polarity column, such as an Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness), is suitable for separating the derivatized amino acids.
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).
-
Injection: Splitless injection at an injector temperature of 260°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 140°C at a rate of 15°C/min, hold for 4 minutes.
-
Ramp 2: Increase to 240°C at a rate of 12°C/min, hold for 5 minutes.
-
Ramp 3: Increase to 255°C at a rate of 8°C/min, hold for 35 minutes.
-
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the GC column is passed through a combustion interface, which converts the analyte into CO₂, N₂, and H₂O.
-
The gases are then introduced into an isotope ratio mass spectrometer (IRMS).
-
The mass spectrometer measures the ratios of the different isotopes (e.g., ¹³CO₂ vs. ¹²CO₂ and ¹⁵N₂ vs. ¹⁴N₂) to determine the isotopic enrichment.
-
Chemical purity is assessed by the presence of any unexpected peaks in the chromatogram.
-
Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of L-Leucine-1-¹³C,¹⁵N. By analyzing the nuclear magnetic resonance signals of ¹H, ¹³C, and ¹⁵N, one can verify the correct labeling pattern and detect the presence of any impurities.
Methodology:
-
Sample Preparation:
-
Dissolve a precise amount of L-Leucine-1-¹³C,¹⁵N in a suitable deuterated solvent, typically deuterium oxide (D₂O) or a buffered aqueous solution in D₂O.
-
The concentration should be sufficient for good signal-to-noise, typically in the range of 1-10 mM.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals of the leucine molecule.
-
The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of leucine.
-
The presence of unexpected signals may indicate chemical impurities.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
For L-Leucine-1-¹³C,¹⁵N, the signal corresponding to the C1 carbon (carboxyl group) will be significantly enhanced and will show coupling to the adjacent ¹⁵N.
-
The chemical shifts of the other carbon atoms should be consistent with the structure of leucine. The presence of a strong signal at the natural abundance chemical shift for C1 would indicate incomplete ¹³C labeling.
-
-
¹⁵N NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁵N NMR spectrum or use a two-dimensional ¹H-¹⁵N HSQC experiment.
-
A strong signal at the chemical shift corresponding to the amine nitrogen will confirm the presence of the ¹⁵N label.
-
The absence of this signal or the presence of a signal at the natural abundance ¹⁴N position would indicate incomplete ¹⁵N labeling.
-
Quality Control and Application Workflow
A robust quality control workflow is essential to ensure the reliability of experimental results obtained using L-Leucine-1-¹³C,¹⁵N.
Caption: A typical workflow for the procurement, verification, and experimental use of L-Leucine-1-¹³C,¹⁵N.
Role in Metabolic Pathways
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various metabolic processes. The labeled L-Leucine-1-¹³C,¹⁵N allows researchers to trace its metabolic fate.
Caption: A simplified diagram illustrating the central role of L-Leucine in metabolism.
By using L-Leucine labeled at the C1 and N positions, researchers can track the flow of these atoms through various metabolic pathways, providing valuable insights into protein turnover, energy metabolism, and the pathophysiology of various diseases.
References
- 1. L-Leucine (1-¹³C, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
A Technical Guide to Isotopic Enrichment of Commercially Available L-Leucine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available L-Leucine-1-13C,15N, a critical reagent in metabolic research, drug development, and proteomic studies. This document outlines the specifications from major commercial suppliers, details common experimental protocols utilizing this stable isotope-labeled amino acid, and visualizes key biological and experimental pathways.
Core Concepts
This compound is a stable, non-radioactive isotopically labeled form of the essential amino acid L-Leucine. The carbon atom at the C1 position is enriched with the heavy isotope 13C, and the nitrogen atom in the amino group is enriched with the heavy isotope 15N. This dual labeling allows for precise tracing and quantification of leucine metabolism and its incorporation into proteins in various biological systems. Its primary applications include metabolic flux analysis, protein turnover studies, and as an internal standard for quantitative mass spectrometry.[1] L-Leucine is also a known activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[1]
Commercially Available this compound: A Comparative Analysis
The isotopic enrichment of this compound is a critical parameter for experimental design and data interpretation. The following table summarizes the isotopic enrichment levels and other specifications from leading commercial suppliers.
| Supplier | Product Name | 13C Enrichment (atom %) | 15N Enrichment (atom %) | Chemical Purity (%) |
| Sigma-Aldrich | This compound | 99 | 98 | Not specified |
| Cambridge Isotope Laboratories, Inc. | L-Leucine (1-¹³C, 99%; ¹⁵N, 98%) | 99 | 98 | ≥98 |
| Cambridge Isotope Laboratories, Inc. | L-LEUCINE (1-13C, 99%; 15N, 93-95%) | 99 | 93-95 | Not specified |
| Eurisotop | L-LEUCINE (1-13C, 99% 15N, 98%+) | 99 | ≥98 | 98 |
| MedChemExpress | This compound | Not specified | Not specified | >98 |
Key Experimental Protocols
The use of this compound is integral to several advanced experimental techniques. Below are detailed methodologies for some of the most common applications.
Metabolic Flux Analysis (MFA) in Cell Culture
Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system. The use of 13C and 15N labeled substrates allows for the tracing of metabolic pathways.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
Replace the standard medium with a labeling medium containing a known concentration of this compound and other essential nutrients.
-
Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled leucine.
-
-
Metabolite Extraction:
-
Harvest the cells and quench metabolic activity rapidly, typically using cold methanol or other quenching solutions.
-
Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water or chloroform/methanol/water).
-
Separate the polar and non-polar metabolite fractions by centrifugation.
-
-
Sample Analysis by Mass Spectrometry (MS):
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Determine the mass isotopomer distribution (MID) for leucine and its downstream metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MID data for the natural abundance of 13C and 15N.
-
Use computational software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.
-
The software then estimates the metabolic fluxes that best explain the observed labeling patterns.
-
Protein Turnover Studies using Stable Isotope Labeling
Protein turnover, the balance between protein synthesis and degradation, can be measured using stable isotope-labeled amino acids.
Methodology:
-
In Vivo or In Vitro Labeling:
-
In Vivo: Administer this compound to an organism through a primed, continuous infusion or by providing a diet containing the labeled amino acid.
-
In Vitro: Introduce this compound into the cell culture medium.
-
-
Sample Collection:
-
Collect tissue or cell samples at various time points after the introduction of the labeled amino acid.
-
-
Protein Extraction and Digestion:
-
Isolate the protein fraction from the collected samples.
-
Digest the proteins into smaller peptides using a protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify peptides and quantify the ratio of "heavy" (labeled) to "light" (unlabeled) forms of leucine-containing peptides.
-
-
Calculation of Protein Synthesis Rate:
-
The fractional synthesis rate (FSR) of a protein can be calculated based on the rate of incorporation of the labeled leucine into that protein over time.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used method for quantitative proteomics that relies on metabolic labeling to compare protein abundance between different cell populations.
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population (the "light" sample) is grown in a medium containing normal L-Leucine.
-
The other population (the "heavy" sample) is grown in a medium where normal leucine is replaced with this compound.
-
Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six cell doublings.
-
-
Experimental Treatment and Sample Pooling:
-
Apply the experimental condition to one of the cell populations.
-
Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.
-
-
Protein Extraction, Digestion, and Analysis:
-
Lyse the combined cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis and Protein Quantification:
-
Identify peptide pairs that are chemically identical but differ in mass due to the isotopic label.
-
The ratio of the signal intensities of the heavy and light peptide pairs corresponds to the relative abundance of the protein in the two cell populations.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Leucine-mTOR signaling pathway and a general experimental workflow for SILAC-based proteomics.
Caption: L-Leucine activates the mTORC1 signaling pathway, promoting protein synthesis and inhibiting autophagy.
Caption: A generalized experimental workflow for SILAC-based quantitative proteomics.
References
Methodological & Application
Protocol for Using L-Leucine-1-13C,15N in Cell Culture for Quantitative Proteomics and Metabolic Studies
Application Notes
This document provides a detailed protocol for the use of L-Leucine-1-13C,15N in cell culture applications. This stable isotope-labeled amino acid is a powerful tool for researchers, scientists, and drug development professionals engaged in quantitative proteomics, particularly through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), as well as for tracing amino acid metabolism and assessing protein synthesis rates.
The foundational principle of SILAC involves the metabolic incorporation of "heavy" amino acids, such as this compound, into the entire proteome of a cell population.[1][2] This creates a distinct mass shift in peptides containing leucine compared to a control cell population grown in "light" medium containing the natural, unlabeled L-Leucine.[3][4] By combining the light and heavy cell populations prior to analysis, quantitative differences in protein abundance between the two conditions can be accurately determined using mass spectrometry.[5]
L-Leucine, an essential branched-chain amino acid, plays a crucial role in activating the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Therefore, this compound is an invaluable tracer for elucidating the dynamics of this pathway in response to various stimuli.
Key Applications:
-
Quantitative Proteomics (SILAC): Accurately quantify changes in protein expression between different experimental conditions.
-
Protein Synthesis and Turnover Analysis: Measure the fractional synthesis rate (FSR) of proteins to study protein dynamics.
-
Metabolic Flux Analysis: Trace the metabolic fate of leucine in cellular pathways.
-
mTOR Signaling Pathway Analysis: Investigate the activation and downstream effects of the mTOR pathway in response to leucine.
Experimental Protocols
Preparation of SILAC Media
Materials:
-
Leucine-free cell culture medium (e.g., DMEM for SILAC, RPMI 1640 for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (unlabeled, "light")
-
This compound ("heavy")
-
Other essential amino acids (if the medium is deficient in more than just leucine)
-
Sterile, deionized water
-
0.22 µm sterile filter units
Procedure:
-
Prepare "Light" Medium:
-
To the leucine-free base medium, add unlabeled L-Leucine to the standard concentration for your specific medium (e.g., for DMEM, the standard concentration is 105 mg/L).
-
Supplement with dFBS to the desired final concentration (typically 10%). The use of dialyzed FBS is critical to prevent the introduction of unlabeled leucine from the serum.
-
Add any other required supplements (e.g., glutamine, penicillin/streptomycin).
-
Sterile filter the complete medium using a 0.22 µm filter.
-
-
Prepare "Heavy" Medium:
-
To the leucine-free base medium, add this compound. The recommended concentration is the same as the standard physiological concentration of L-Leucine in the specific medium being used (e.g., 105 mg/L for DMEM).
-
Supplement with dFBS to the same final concentration as the "light" medium.
-
Add any other required supplements to match the "light" medium.
-
Sterile filter the complete medium using a 0.22 µm filter.
-
Cell Culture and Labeling
Procedure:
-
Cell Line Selection: This protocol is suitable for any adherent or suspension cell line that can be cultured in the chosen medium.
-
Adaptation to SILAC Medium:
-
Thaw and culture your cells in the "light" SILAC medium for at least two passages to adapt them to the new medium formulation.
-
-
Labeling Phase:
-
Split the adapted cells into two populations.
-
Culture one population in the "light" medium (control).
-
Culture the second population in the "heavy" medium.
-
To ensure complete incorporation of the labeled amino acid, the cells must be cultured for a minimum of five to six cell divisions in the respective SILAC media. This typically results in a labeling efficiency of over 97%.
-
Monitor cell morphology and doubling time during this period to ensure that the heavy isotope does not adversely affect cell health.
-
-
Experimental Treatment:
-
Once complete labeling is achieved, the two cell populations can be subjected to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
-
Sample Preparation for Mass Spectrometry
Procedure:
-
Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Count the cells from each population and mix them at a 1:1 ratio.
-
-
Cell Lysis:
-
Wash the mixed cell pellet with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the cell lysate.
-
Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Dry the purified peptides under vacuum.
-
Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the peptides.
-
The software will identify peptide pairs that are identical in sequence but differ in mass due to the incorporation of this compound.
-
The ratio of the peak intensities of the heavy and light peptides provides the relative quantification of the corresponding protein.
-
Data Presentation
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| This compound Labeling Efficiency | > 97% after 5-6 cell doublings | |
| Recommended L-Leucine Concentration in Medium | Same as physiological concentration (e.g., 105 mg/L in DMEM) | |
| Fractional Protein Synthesis Rate (FSR) - Basal | ~0.051 - 0.063 %/h (in human muscle) | |
| Fractional Protein Synthesis Rate (FSR) - Fed/Stimulated | ~0.066 - 0.080 %/h (in human muscle) | |
| Observed Mass Shift for Leucine-containing Peptides | Dependent on the number of leucine residues | N/A |
Mandatory Visualization
Experimental Workflow for SILAC using this compound
Caption: Experimental workflow for a SILAC experiment using this compound.
Leucine-Mediated mTOR Signaling Pathway
Caption: Simplified diagram of the mTOR signaling pathway activated by leucine.
References
Application Notes and Protocols for L-Leucine-1-13C,15N Infusion in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of L-Leucine-1-13C,15N as a stable isotope tracer in human metabolic studies. This dual-labeled tracer is a powerful tool for simultaneously assessing whole-body and muscle protein synthesis, breakdown, and overall leucine kinetics.
Introduction
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] The use of stable isotope-labeled leucine, such as this compound, allows for the safe and accurate measurement of protein metabolism dynamics in vivo in human subjects.[3][4] This doubly labeled tracer offers advantages in comprehensive kinetic modeling of leucine metabolism.[4]
The primed, continuous intravenous infusion of this compound is a widely accepted method to achieve isotopic steady state in plasma and tissue compartments, enabling the calculation of key metabolic parameters. This document outlines the experimental protocol, data presentation, and relevant cellular signaling pathways.
Experimental Protocols
Subject Preparation
-
Pre-study Diet: Subjects should be maintained on a controlled diet for a minimum of 5 days prior to the infusion study to ensure metabolic standardization.
-
Fasting: Subjects should be in a post-absorptive state, typically achieved by an overnight fast of 8-10 hours.
-
Catheterization: Two intravenous catheters should be placed: one in a forearm vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated to obtain "arterialized" venous blood samples.
Tracer Preparation and Infusion Protocol
The primed, continuous infusion technique is designed to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.
-
Tracer: Sterile, pyrogen-free this compound (99 atom % 13C, 98 atom % 15N) is commercially available.
-
Priming Dose: A priming dose is administered to quickly equilibrate the tracer with the body's leucine pool. The priming dose can be calculated based on the desired steady-state enrichment and the estimated leucine pool size.
-
Continuous Infusion: Following the priming dose, a continuous infusion is maintained at a constant rate for the duration of the study. An isotopic steady state is typically reached within 2 hours and the infusion is often completed in 4 hours.
Table 1: Example this compound Infusion Parameters
| Parameter | Value | Reference |
| Priming Dose | 1 mg/kg body weight | Synthesized from |
| Infusion Rate | 1 mg/kg/hr | Synthesized from |
| Infusion Duration | 3 - 6 hours |
Blood and Tissue Sampling
-
Baseline Samples: Blood and, if applicable, a muscle biopsy should be collected before the start of the tracer infusion to determine background isotopic enrichment.
-
Blood Sampling Schedule: Arterialized venous blood samples should be collected at regular intervals. A typical schedule includes samples at 0, 60, 90, 120, 150, and 180 minutes after the start of the infusion.
-
Muscle Biopsy: Muscle biopsies are typically obtained from the vastus lateralis muscle using a Bergstrom needle with suction. A baseline biopsy is taken before the infusion, and a second biopsy is taken at the end of the infusion period to measure the incorporation of the tracer into muscle protein.
Sample Processing and Analysis
-
Plasma Preparation: Blood samples should be collected in heparinized tubes and centrifuged at 1,000-2,000 x g for 10 minutes at 4°C to separate plasma. The resulting plasma should be stored at -80°C until analysis.
-
Muscle Tissue Processing: Muscle biopsy samples should be immediately blotted to remove excess blood, rinsed in ice-cold saline, and then frozen in liquid nitrogen. For analysis, the frozen tissue is weighed, and proteins are precipitated. The protein pellet is then hydrolyzed to release amino acids.
-
Isotopic Enrichment Analysis: The isotopic enrichment of this compound in plasma and muscle protein hydrolysates is determined using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).
Data Presentation and Calculations
The primary outcome of the this compound infusion study is the determination of the fractional synthetic rate (FSR) of muscle protein.
Fractional Synthesis Rate (FSR) Calculation
FSR represents the percentage of the muscle protein pool that is newly synthesized per unit of time. It is calculated using the following formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p2 is the isotopic enrichment of this compound in the muscle protein at the end of the infusion.
-
E_p1 is the background isotopic enrichment of this compound in the muscle protein from the baseline biopsy.
-
E_precursor is the average isotopic enrichment of the precursor pool (plasma this compound or its keto-analog, α-ketoisocaproate (KIC)) during the infusion period.
-
t is the time in hours between the two muscle biopsies.
Summary of Quantitative Data
The following table summarizes typical FSR values obtained from human studies under different physiological conditions.
Table 2: Muscle Protein Fractional Synthesis Rates (FSR) in Humans
| Condition | FSR (%/hour) | Reference |
| Post-absorptive, Rest | 0.04 - 0.08 | Synthesized from |
| Post-exercise | 0.08 - 0.15 | Synthesized from |
| Amino Acid Infusion | 0.09 - 0.12 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a typical this compound infusion study.
Caption: Experimental workflow for this compound infusion.
Leucine-Mediated mTOR Signaling Pathway
Leucine acts as a key signaling molecule to stimulate muscle protein synthesis through the activation of the mTORC1 pathway.
Caption: Leucine activation of the mTORC1 signaling pathway.
References
- 1. metsol.com [metsol.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of [15N]leucine infused at low rates on leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Protein Synthesis with L-Leucine-1-¹³C,¹⁵N Tracer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring protein synthesis in vivo using the stable isotope tracer L-Leucine-1-¹³C,¹⁵N. This method is a powerful tool for understanding the dynamics of protein metabolism in various physiological and pathological states and is a key biomarker in the development of therapies for conditions such as muscle atrophy and metabolic disorders.
Introduction
L-Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role not only as a substrate for protein synthesis but also as a key signaling molecule. Leucine directly activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. The use of stable isotope-labeled leucine, such as L-Leucine-1-¹³C,¹⁵N, allows for the precise measurement of the rate of incorporation of this amino acid into newly synthesized proteins. This rate is expressed as the Fractional Synthetic Rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time.
This technique is invaluable in drug development for assessing the anabolic efficacy of new therapeutic agents. By measuring changes in muscle protein FSR, researchers can obtain early-stage biomarkers of a drug's effect on muscle mass.
Principle of the Method
The core principle involves introducing L-Leucine-1-¹³C,¹⁵N into the body and measuring its incorporation into tissue proteins over time. By determining the isotopic enrichment of leucine in the precursor pool (e.g., blood or intracellular fluid) and in the product (tissue protein), the FSR can be calculated. The dual labeling with ¹³C and ¹⁵N provides additional options for tracing and analysis.
There are two primary experimental approaches for administering the tracer:
-
Primed-Constant Infusion: This method involves an initial bolus (prime) of the tracer to rapidly achieve isotopic steady state in the precursor pool, followed by a continuous infusion at a lower rate to maintain this steady state.
-
Flooding Dose: This technique involves a single large bolus injection of the labeled amino acid, which "floods" the free amino acid pools, minimizing differences in isotopic enrichment between the plasma and intracellular compartments.
Signaling Pathway: Leucine and mTORC1
Leucine acts as a key signaling molecule to stimulate protein synthesis primarily through the activation of the mTORC1 pathway. Understanding this pathway is crucial for interpreting the results of protein synthesis measurements.
Caption: Leucine and Insulin/Growth Factor signaling converge to activate mTORC1, promoting protein synthesis.
Experimental Protocols
The following are generalized protocols. Specific details may need to be optimized based on the experimental model and research question.
Experimental Workflow Overview
The overall process for measuring muscle protein synthesis using a leucine tracer is depicted below.
Application Note: Quantitative Analysis of L-Leucine-1-13C,15N by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the stable isotope-labeled amino acid, L-Leucine-1-13C,15N, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol encompasses sample preparation, including protein hydrolysis and amino acid extraction, derivatization to enhance volatility, and optimized GC-MS parameters for selective and accurate quantification. This method is crucial for metabolic research, pharmacokinetic studies, and drug development, enabling precise tracing and quantification of leucine metabolism and protein synthesis.
Introduction
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic signaling pathways. Stable isotope-labeled L-Leucine, such as this compound, serves as a powerful tracer in metabolic studies to elucidate the dynamics of protein turnover, nutrient utilization, and metabolic flux in vivo and in vitro. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive analytical technique well-suited for the analysis of isotopically labeled compounds. The methodology described herein provides a comprehensive guide for the reliable quantification of this compound.
Experimental Protocols
Sample Preparation (from Proteinaceous Samples)
This protocol describes the liberation of amino acids from protein-containing samples.
Materials:
-
6 M Hydrochloric Acid (HCl)
-
Heptane:Chloroform (6:5, v/v)
-
Nitrogen gas supply
-
Heating block or oven
-
Borosilicate vials with acid-resistant caps
Procedure:
-
Place the dried and homogenized sample material into a borosilicate vial.
-
Add 6 M HCl to the vial (e.g., 0.5 mL for animal tissues, 2 mL for plant tissues).
-
Flush the vial with nitrogen gas, seal tightly, and heat at 150°C for 70 minutes to achieve acid hydrolysis.[1]
-
After cooling, add 200 µL of heptane:chloroform (6:5, v/v) to remove lipophilic compounds, vortex briefly, and discard the organic layer.
-
Dry the acid hydrolysate under a gentle stream of nitrogen at 60°C.
-
For samples with a high inorganic matrix, further purification using cation-exchange chromatography may be necessary.[1]
Derivatization of this compound
Derivatization is essential to increase the volatility of amino acids for GC analysis. The following protocol is for the formation of N-acetyl methyl esters (NACME).
Materials:
-
1.85 M Acidified Methanol
-
Acetic Anhydride
-
Trimethylamine
-
Acetone
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
Saturated Sodium Chloride (NaCl) solution
-
Nitrogen gas supply
-
Heating block
Procedure:
-
To the dried amino acid sample, add 1 mL of 1.85 M acidified methanol.
-
Heat the mixture at 100°C for 1 hour.
-
Evaporate the remaining methanol under a stream of nitrogen at room temperature.
-
Add 250 µL of DCM and evaporate under nitrogen to remove excess reagents.
-
For acetylation, add a 1 mL mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) and heat at 60°C for 10 minutes.
-
Evaporate the reagents under nitrogen gas at room temperature.
-
Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex.
-
After phase separation, discard the aqueous (lower) phase.
-
Evaporate the ethyl acetate under nitrogen.
-
Remove any trace water by adding and evaporating 1 mL of DCM twice.
-
Reconstitute the final N-acetyl methyl ester derivative in a suitable volume of ethyl acetate for GC-MS analysis.[1]
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Thermo Trace GC 1310 coupled to a Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or a standard quadrupole MS) is required.[1]
GC Parameters:
| Parameter | Value |
|---|---|
| Column | Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar |
| Injector Temperature | 260°C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium |
| Flow Rate | 2 mL/min (constant flow) |
| Oven Program | 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), ramp to 255°C at 8°C/min (hold 35 min)[1] |
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined based on the specific derivative and fragmentation pattern of this compound. |
Quantitative Data
The following tables summarize typical performance characteristics for the GC-MS analysis of stable isotope-labeled amino acids. While specific data for this compound may vary slightly based on the exact derivatization method and instrumentation, these values provide a general expectation of method performance.
Table 1: Linearity
| Analyte | Derivatization Method | Linear Range | Correlation Coefficient (r²) | Reference |
| L-Leucine (analogue) | N-heptafluorobutyryl isobutyl ester | 0.1% to 100% labeled | >0.99 | |
| Amino Acids | n-butyl trifluoroacetyl esters | 1 - 40 µg/mL | >0.998 |
Table 2: Precision and Accuracy
| Analyte | Derivatization Method | Concentration | Precision (RSD %) | Accuracy (%) | Reference |
| Amino Acids | n-butyl trifluoroacetyl esters | 30 µg/mL | 9 - 12.9% | N/A | |
| Amino Acids | n-butyl trifluoroacetyl esters | 40 µg/mL | 6.7 - 18.6% | < 5.5% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Derivatization Method | LOD | LOQ | Reference |
| Labeled Leucine (analogue) | N-heptafluorobutyryl isobutyl ester | N/A | ~10 pg | |
| Amino Acids | n-butyl trifluoroacetyl esters | < 0.1 µg/mL | N/A |
Visualizations
Conclusion
The described GC-MS method provides a reliable and sensitive platform for the quantitative analysis of this compound in various biological matrices. The detailed protocols for sample preparation, derivatization, and instrument analysis, coupled with the expected quantitative performance, offer a comprehensive resource for researchers in the fields of metabolism, nutrition, and drug development. The high specificity of this method allows for accurate tracing of leucine metabolic fate, contributing to a deeper understanding of its physiological and pathological roles.
References
Application Notes and Protocols for the Quantification of L-Leucine-1-13C,15N using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of the stable isotope-labeled amino acid, L-Leucine-1-13C,15N, in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This stable isotope-labeled version of L-leucine is a crucial tool in metabolic research, proteomics, and drug development for tracing the fate of leucine in biological systems and for use as an internal standard for the accurate quantification of endogenous L-leucine.
I. Introduction
L-leucine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, metabolism, and cell signaling. The use of stable isotope-labeled L-leucine, such as this compound, in conjunction with LC-MS, allows for precise and sensitive tracking and quantification in complex biological samples. This technique is instrumental in pharmacokinetic studies, metabolic flux analysis, and as an internal standard to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
II. Experimental Protocols
A generalized workflow for the LC-MS analysis of this compound is presented below. Specific parameters may require optimization based on the matrix, instrumentation, and desired sensitivity.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the biological matrix while removing interfering substances like proteins.
a) Materials:
-
Biological matrix (e.g., plasma, serum, cell culture media, tissue homogenate)
-
This compound standard
-
Internal Standard (if this compound is the analyte, a different labeled amino acid may be used, e.g., L-Leucine-d10)
-
Protein precipitation agent: Acetonitrile (ACN), Methanol (MeOH), or 30% Sulfosalicylic acid
-
Reconstitution solvent: Typically the initial mobile phase conditions
b) Protocol for Protein Precipitation:
-
Thaw biological samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 400 µL of ice-cold acetonitrile (or another suitable precipitation agent).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Liquid Chromatography (LC) Method
This method utilizes a mixed-mode or HILIC column for optimal retention and separation of the polar amino acid.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or a similar mixed-mode/HILIC column.[1]
-
Mobile Phase A: 100 mM ammonium formate in water.[1]
-
Mobile Phase B: 0.3% formic acid in acetonitrile/water (95:5, v/v).[1]
-
Gradient Elution:
Time (min) %B 0.0 92 3.0 88 6.4 70 6.5 0 10.0 0 10.1 92 | 13.0 | 92 |
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis using Multiple Reaction Monitoring (MRM).
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 500°C.
-
Source Temperature: 150°C.
-
MRM Transitions: The precursor ion for this compound is [M+H]+ with an m/z of 134.1. The exact product ions and optimal collision energies should be determined by infusing a standard solution of this compound. Based on the fragmentation of unlabeled leucine (precursor m/z 132.1, product m/z 86.1), the expected primary product ion for this compound would be m/z 87.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Leucine (unlabeled) | 132.1 | 86.1 | 50 | 15 |
| This compound | 134.1 | 87.1 | 50 | 15 |
(Note: Collision energy is instrument-dependent and requires optimization.)
III. Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for LC-MS based amino acid analysis. These values can serve as a benchmark for method validation.
| Parameter | L-Leucine | Method Type | Reference |
| Linearity Range | 5 - 2000 µM | Derivatization LC-MS/MS | |
| 1 - 500 µmol/L | Direct LC-MS/MS | ||
| Limit of Detection (LOD) | < 0.1 µM | Fast LC-MS | |
| 2.5 fmol on-column | Rapid LC-MS/MS | ||
| Lower Limit of Quantification (LLOQ) | 5 µM | Derivatization LC-MS/MS |
IV. Visualizations
Experimental Workflow
Caption: LC-MS workflow for this compound analysis.
L-Leucine Signaling Pathway
Caption: L-Leucine activation of the mTORC1 signaling pathway.
References
Revolutionizing Research: Advanced NMR Spectroscopy Applications of L-Leucine-1-13C,15N
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The strategic use of isotopically labeled compounds is a cornerstone of modern molecular research. Among these, L-Leucine-1-13C,15N has emerged as a powerful probe in Nuclear Magnetic Resonance (NMR) spectroscopy, offering unparalleled insights into metabolic pathways, protein structure and dynamics, and drug development. This application note provides detailed protocols and highlights the diverse applications of this compound for researchers, scientists, and drug development professionals.
Stable isotope-labeled amino acids, such as L-Leucine with carbon-13 at the C1 position and nitrogen-15 in the amino group, serve as invaluable tools in complex biological systems.[] Their chemical properties are identical to their unlabeled counterparts, allowing them to be seamlessly integrated into biological processes. However, the distinct nuclear properties of 13C and 15N enable their detection and quantification by NMR, providing a window into molecular behavior.[]
Key Applications of this compound in NMR Spectroscopy
The dual labeling of L-Leucine at a specific carbon and the amino nitrogen offers unique advantages across several research domains:
-
Metabolic Flux Analysis (MFA): Tracing the metabolic fate of the 13C-labeled carboxyl group and the 15N-labeled amino group provides a detailed picture of cellular metabolism.[2][3] This allows for the quantification of metabolic fluxes through key pathways, which is critical for understanding disease states and for metabolic engineering.[4] In vivo NMR can be employed to visualize active metabolic networks and determine metabolic and isotopic steady states.
-
Protein Structure and Dynamics: Incorporating this compound into proteins facilitates the assignment of NMR signals, a crucial step in determining three-dimensional structures. The 15N label is particularly useful for protein "fingerprinting" using 1H-15N HSQC experiments. Furthermore, studying the relaxation properties of these labeled nuclei provides insights into protein dynamics and interactions with other molecules. Selective labeling of leucine residues can help alleviate spectral crowding in NMR spectra, aiding in the extraction of distance and angle restraints for structural calculations.
-
Drug Discovery and Development: NMR-based screening assays using selectively labeled proteins can identify and characterize small molecule binders. Monitoring the chemical shift perturbations of the 13C and 15N nuclei in L-Leucine upon ligand binding provides information on the binding site and affinity. This approach is highly sensitive and can be applied to high molecular weight protein targets.
Data Presentation: Isotope Labeling Strategies
The choice of isotopic labeling strategy is critical and depends on the specific research question. Below is a summary of common labeling approaches and their primary applications.
| Labeling Strategy | Primary Application | Key Advantages | Relevant NMR Experiments |
| Uniform 15N-Labeling | Protein Structure & Dynamics | "Fingerprint" of the protein backbone; simplifies spectra. | 1H-15N HSQC, HNCA, HNCACB |
| Uniform 13C, 15N-Labeling | Protein Structure Determination | Enables through-bond correlations for backbone and sidechain assignments. | HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH |
| Fractional 20% 13C, 100% 15N-Labeling | Cost-effective Protein Structure Determination | Reduces cost while retaining sufficient information for structure determination of small proteins. | Standard triple-resonance experiments |
| Selective 1-13C, 15N-Labeling (e.g., L-Leucine) | Metabolic Flux Analysis, Specific structural probes | Traces specific atoms through metabolic pathways; simplifies specific regions of NMR spectra. | 13C-NMR, 1H-15N HSQC, 13C-15N correlation experiments |
| Selective Methyl Labeling (Val, Leu, Ile) | Large Protein NMR, Drug Screening | Increases sensitivity and simplifies spectra for large proteins; powerful for studying protein-ligand interactions. | 1H-13C HSQC, NOESY |
Experimental Workflow & Signaling Pathways
The following diagrams illustrate a typical experimental workflow for NMR-based metabolic flux analysis and a simplified representation of a metabolic pathway involving L-Leucine.
NMR-based metabolic flux analysis workflow.
Simplified metabolic fate of L-Leucine.
Detailed Experimental Protocols
The following are generalized protocols for key experiments using this compound. Researchers should optimize these protocols for their specific biological systems and NMR instrumentation.
Protocol 1: 13C-Metabolic Flux Analysis in Cultured Cells
Objective: To trace the metabolic fate of the carboxyl carbon of L-Leucine.
Materials:
-
Cell culture medium deficient in L-Leucine
-
This compound
-
Cultured cells of interest
-
Metabolite extraction buffers (e.g., cold methanol/water)
-
NMR tubes, buffer, and D2O
Methodology:
-
Cell Culture: Grow cells in standard medium to the desired confluency.
-
Isotope Labeling: Replace the standard medium with the L-Leucine-deficient medium supplemented with a known concentration of this compound.
-
Time Course: Incubate the cells for various time points to achieve isotopic steady state. This needs to be determined empirically for each cell line.
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing cells with ice-cold saline.
-
Extract metabolites using a biphasic solvent system (e.g., methanol:water:chloroform) or other established methods.
-
Separate the polar and non-polar phases by centrifugation.
-
-
NMR Sample Preparation:
-
Lyophilize the polar extract to remove solvents.
-
Reconstitute the dried extract in a suitable NMR buffer containing a known concentration of an internal standard (e.g., DSS) and D2O for field locking.
-
-
NMR Data Acquisition:
-
Acquire 1D 13C and 1H NMR spectra.
-
For more detailed analysis, acquire 2D 1H-13C HSQC or HMBC spectra to resolve overlapping signals and confirm assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phasing, baseline correction).
-
Identify and quantify the 13C-labeled metabolites by comparing them to reference spectra and integrating the relevant peaks.
-
Calculate the fractional enrichment of 13C in downstream metabolites.
-
Use metabolic modeling software to calculate metabolic fluxes.
-
Protocol 2: Protein Expression and 1H-15N HSQC for Ligand Binding
Objective: To express a 15N-labeled protein and monitor ligand binding by NMR.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest
-
M9 minimal medium components
-
15NH4Cl as the sole nitrogen source
-
Unlabeled L-Leucine and other essential amino acids (if using an auxotrophic strain)
-
IPTG for induction
-
Lysis buffer and protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
-
NMR buffer (e.g., phosphate or TRIS buffer with D2O)
Methodology:
-
Protein Expression:
-
Transform the E. coli expression strain with the plasmid.
-
Grow a starter culture overnight in LB medium.
-
Inoculate 1L of M9 minimal medium containing 15NH4Cl with the starter culture.
-
Grow the cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow for the optimized time and temperature.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Purify the protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into the desired NMR buffer.
-
Concentrate the protein to the desired concentration (typically 0.1-1 mM).
-
Add 5-10% D2O to the sample.
-
-
NMR Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the protein alone. This serves as the "fingerprint" spectrum.
-
Prepare samples with the protein and varying concentrations of the ligand.
-
Acquire a 1H-15N HSQC spectrum for each ligand concentration.
-
-
Data Analysis:
-
Process all spectra identically.
-
Overlay the spectra from the different ligand concentrations.
-
Identify amide peaks that show chemical shift perturbations (changes in position) or line broadening upon ligand addition.
-
Map the perturbed residues onto the protein structure (if available) to identify the binding site.
-
The magnitude of the chemical shift changes can be used to estimate the dissociation constant (Kd) of the protein-ligand interaction.
-
Logical Relationships in NMR Data Analysis
The interpretation of NMR data often follows a hierarchical process, starting from raw data and culminating in biological insights.
Logical flow of NMR data analysis.
By leveraging the power of this compound and advanced NMR techniques, researchers can unlock a deeper understanding of complex biological systems, accelerating discoveries in basic science and drug development.
References
Application Notes and Protocols for Stable Isotope Tracer Studies with L-Leucine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting stable isotope tracer studies using L-Leucine-1-13C,15N. This doubly labeled tracer is a powerful tool for investigating protein metabolism, particularly in the context of muscle physiology, nutrition, and the development of therapeutic agents targeting metabolic pathways.
Introduction
L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role not only as a substrate for protein synthesis but also as a key signaling molecule in the mTOR pathway, which governs cell growth and proliferation. The use of L-Leucine labeled with stable isotopes, specifically Carbon-13 (¹³C) at the first carbon and Nitrogen-15 (¹⁵N) in the amino group, allows for the precise tracing of its metabolic fate. This enables researchers to quantify key metabolic processes such as protein synthesis, breakdown, and oxidation. The dual labeling provides distinct advantages in differentiating the metabolic pathways of the carbon skeleton and the amino group of leucine.
Stable isotope tracers like L-Leucine-1-¹³C,¹⁵N are non-radioactive and can be safely used in human subjects, making them invaluable for clinical research and drug development. Applications range from studying the effects of nutritional interventions and exercise on muscle protein turnover to evaluating the efficacy of drugs that modulate protein metabolism.
Experimental Design and Protocols
A typical experimental design for a stable isotope tracer study with L-Leucine-1-¹³C,¹⁵N involves the administration of the tracer to a subject, followed by the collection of biological samples (e.g., blood, muscle biopsies, expired air) over a defined period. The isotopic enrichment of leucine and its metabolites in these samples is then measured using mass spectrometry to calculate various kinetic parameters.
Protocol: Primed, Continuous Infusion of L-Leucine-1-¹³C,¹⁵N
This is a widely used method to achieve a steady-state isotopic enrichment in the plasma, which is crucial for accurate kinetic measurements.[1][2]
1. Subject Preparation:
-
Subjects should fast overnight (typically 8-10 hours) prior to the study.
-
A catheter is placed in an antecubital vein for tracer infusion.
-
A second catheter is placed in a contralateral hand or wrist vein, which is heated (using a "hot-box" or heating pad) to "arterialize" the venous blood for sampling. This provides a sample representative of arterial blood without the need for an arterial line.[3]
2. Tracer Preparation and Priming:
-
The L-Leucine-1-¹³C,¹⁵N tracer is dissolved in sterile saline.
-
A priming dose is administered as a bolus injection to rapidly raise the isotopic enrichment in the body's free amino acid pools to the expected steady-state level. The priming dose is calculated based on the subject's body weight and the desired plasma enrichment.
3. Continuous Infusion:
-
Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (typically 3-6 hours).[4]
4. Sample Collection:
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals (e.g., every 15-30 minutes) throughout the infusion period.[1] Samples are collected in heparinized tubes and immediately placed on ice.
-
Muscle Biopsies: To directly measure muscle protein synthesis, muscle biopsies can be obtained (e.g., from the quadriceps femoris) before the start of the infusion and at the end of the study.
-
Expired Air Samples: To measure leucine oxidation, expired air samples are collected in gas-impermeable bags. The rate of CO₂ production is also measured.
5. Sample Processing and Analysis:
-
Plasma: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. Plasma proteins are precipitated, and the supernatant containing free amino acids is processed for analysis.
-
Muscle Tissue: Muscle biopsy samples are immediately frozen in liquid nitrogen. The tissue is later homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids for enrichment analysis.
-
Mass Spectrometry: The isotopic enrichment of L-Leucine-1-¹³C,¹⁵N and its metabolites (e.g., α-ketoisocaproate (KIC), ¹³CO₂) is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Logical Workflow for a Tracer Study
Caption: Experimental workflow for a stable isotope tracer study.
Data Presentation
The quantitative data obtained from L-Leucine-1-¹³C,¹⁵N tracer studies can be summarized to compare the effects of different interventions.
Table 1: Example of Leucine Kinetics in Response to an Intervention
| Parameter | Baseline (mean ± SD) | Post-Intervention (mean ± SD) | p-value |
| Whole Body Leucine Flux (μmol/kg/h) | 120 ± 15 | 118 ± 17 | >0.05 |
| Leucine Oxidation (μmol/kg/h) | 25 ± 5 | 20 ± 4 | <0.05 |
| Non-Oxidative Leucine Disposal (μmol/kg/h) | 95 ± 12 | 98 ± 14 | >0.05 |
| Fractional Synthetic Rate (FSR) of Muscle Protein (%/h) | 0.050 ± 0.010 | 0.075 ± 0.015 | <0.01 |
| Fractional Breakdown Rate (FBR) of Muscle Protein (%/h) | 0.080 ± 0.012 | 0.070 ± 0.011 | <0.05 |
Data are hypothetical and for illustrative purposes.
Signaling Pathways
L-Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of protein synthesis.
Leucine and mTOR Signaling
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
Applications in Drug Development
The use of L-Leucine-1-¹³C,¹⁵N tracer studies is highly relevant in the development of drugs aimed at modulating protein metabolism.
-
Sarcopenia and Cachexia: Evaluating the efficacy of anabolic agents in stimulating muscle protein synthesis in conditions of muscle wasting.
-
Metabolic Diseases: Investigating the effects of drugs for obesity and type 2 diabetes on whole-body protein turnover and insulin sensitivity.
-
Oncology: Assessing the impact of anti-cancer therapies on protein metabolism in both tumor and healthy tissues.
By providing precise in vivo measurements of protein kinetics, these studies can offer critical insights into the mechanism of action and therapeutic efficacy of new drug candidates.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Splanchnic and whole body L-[1-13C,15N]leucine kinetics in relation to enteral and parenteral amino acid supply - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Leucine-1-13C,15N Analysis in Biological Tissues
Introduction
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein metabolism, serving as a key activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which governs protein synthesis.[1][] The stable isotope-labeled variant, L-Leucine-1-13C,15N, is an invaluable tracer used in metabolic research to quantitatively measure rates of protein synthesis, breakdown, and overall leucine kinetics in various biological tissues.[3][4] Its use allows researchers and drug development professionals to understand the dynamic changes in protein turnover in response to nutritional, pharmacological, or pathological stimuli.
This document provides detailed protocols for the preparation of biological tissue samples for the analysis of this compound. The methods cover the extraction of both the free intracellular amino acid pool and the protein-bound fraction, followed by derivatization for analysis by gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).
Principle of the Method
The overall workflow for determining this compound enrichment in biological tissues involves several key stages. First, the tissue sample is collected and immediately frozen to halt metabolic activity. The tissue is then homogenized, and proteins are precipitated to separate the free amino acid pool from cellular proteins. The resulting supernatant contains free L-Leucine, while the pellet contains the protein-bound L-Leucine. For analysis of the protein-bound fraction, the pellet undergoes acid hydrolysis to release individual amino acids. Finally, the amino acids in the desired fraction are derivatized to increase their volatility for gas chromatographic analysis.
Experimental Workflow
The following diagram illustrates the general workflow for processing biological tissue samples for both free and protein-bound this compound analysis.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Extraction of Free Intracellular L-Leucine
This protocol details the separation of the free amino acid pool from the protein component of the tissue. Protein precipitation is a critical step to remove interfering proteins from the sample matrix.[5]
Materials:
-
Frozen tissue sample (15-20 mg)
-
Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution
-
Internal standard solution (if required)
-
Microcentrifuge tubes
-
Tissue homogenizer
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Nitrogen gas evaporator
Procedure:
-
Weigh the frozen tissue sample (~15-20 mg).
-
Homogenize the tissue in an appropriate volume of ice-cold protein precipitation agent (e.g., 4 volumes of methanol followed by 3 volumes of chloroform and 3-4 volumes of water). Alternatively, use acids like Trichloroacetic Acid (TCA).
-
Vortex the mixture thoroughly.
-
Incubate the sample on ice or at 4°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the homogenate at 12,000-14,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the free amino acids, without disturbing the protein pellet.
-
The supernatant can be dried under a gentle stream of nitrogen gas before derivatization.
-
Store the protein pellet at -80°C for protein-bound leucine analysis (Protocol 2).
Protocol 2: Hydrolysis of Protein-Bound L-Leucine
This protocol is for liberating amino acids from the protein pellet to measure the amount of this compound that has been incorporated into newly synthesized proteins.
Materials:
-
Protein pellet from Protocol 1
-
6 M Hydrochloric acid (HCl)
-
Heptane:Chloroform (6:5, v/v) for lipid removal
-
Borosilicate vials with acid-resistant caps
-
Heating block or oven (capable of 110-150°C)
-
Nitrogen gas evaporator
Procedure:
-
Place the dried protein pellet into a borosilicate vial.
-
Add 0.5 mL of 6 M HCl to the vial.
-
Flush the vial with nitrogen gas, seal it tightly, and wrap the threads with PTFE tape.
-
Heat the vial at 150°C for 70 minutes (or 110°C for 24 hours) to hydrolyze the protein into its constituent amino acids.
-
After cooling, add 200 μL of heptane:chloroform (6:5, v:v) to the hydrolysate to remove lipids, vortex briefly, and discard the upper organic layer.
-
Dry the sample completely in a heating block at 60°C under a gentle stream of nitrogen gas. The dried hydrolysate is now ready for derivatization.
Protocol 3: Derivatization to N-acetyl Methyl Esters for GC-MS
Amino acids must be derivatized to increase their volatility for analysis by gas chromatography. This protocol describes the formation of N-acetyl methyl esters.
Materials:
-
Dried sample from Protocol 1 or 2
-
1.85 M acidified methanol
-
Acetic anhydride:trimethylamine:acetone solution (1:2:5, v/v/v)
-
Ethyl acetate
-
Saturated NaCl solution
-
Dichloromethane (DCM)
-
Heating block
Procedure:
-
Add 1 mL of 1.85 M acidified methanol to the dried sample.
-
Heat the reaction at 100°C for 1 hour to methylate the carboxyl groups.
-
Evaporate the remaining methanol under nitrogen at room temperature.
-
Add 250 μL of DCM and evaporate again to remove any excess reagents.
-
For acetylation, add 1 mL of the acetic anhydride, trimethylamine, and acetone mixture. Heat at 60°C for 10 minutes.
-
Evaporate the reagents under nitrogen gas at room temperature.
-
Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, then vortex.
-
After phase separation, discard the lower aqueous phase.
-
Remove the upper ethyl acetate phase and dry it under nitrogen.
-
Remove any trace water by adding and evaporating 1 mL of DCM twice.
-
Reconstitute the final N-acetyl methyl ester derivatives in a known volume of ethyl acetate (e.g., 100 μL) and transfer to a GC vial for analysis.
Data Presentation
Effective sample preparation is crucial for obtaining reliable quantitative data. The choice of protein precipitation method can impact recovery and purity.
Table 1: Comparison of Common Protein Precipitation Methods
| Method | Principle | Advantages | Disadvantages |
| Trichloroacetic Acid (TCA) | Reduces pH to the protein's isoelectric point, causing loss of charge and precipitation. | Highly efficient; small volumes required. | Denatures proteins, making them non-functional. |
| Organic Solvents (Acetone, Methanol) | Disrupts the protein hydration shell, leading to aggregation and precipitation. | Can be performed at low temperatures to preserve protein integrity. | Some proteins may be difficult to resuspend. |
| Salting Out (e.g., Ammonium Sulfate) | High salt concentrations reduce water availability for protein hydration. | Mild method; proteins can often retain biological function after re-solubilization. | May introduce high salt concentrations that interfere with downstream analysis. |
Table 2: Typical Analytical Parameters for Amino Acid Quantification
The following data are representative of what can be achieved with LC-MS/MS or GC-MS methods for amino acid analysis.
| Parameter | Leucine | Unit | Reference |
| Limit of Quantification (LOQ) | Varies by method | µmol/L | |
| Intra-assay Precision (%CV) | < 5% | % | |
| Inter-assay Precision (%CV) | < 10% | % | |
| Measurement Error (GC-C-IRMS) | < ±1 | ‰ | |
| Forearm Protein Synthesis Rate | 127 +/- 11 | nmol (100 ml)⁻¹ min⁻¹ | |
| Forearm Protein Breakdown Rate | 87 +/- 10 | nmol (100 ml)⁻¹ min⁻¹ |
Leucine Signaling Pathway
L-Leucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. Understanding this pathway provides biological context for the quantitative data obtained from tracer studies.
Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.
References
- 1. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
Quantifying L-Leucine-1-¹³C,¹⁵N Incorporation into Proteins: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of protein synthesis is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics based on mass spectrometry (MS).[1] This application note provides a detailed protocol for quantifying the incorporation of L-Leucine-1-¹³C,¹⁵N into proteins, a method that offers a direct measure of protein synthesis rates. L-leucine, an essential branched-chain amino acid, plays a critical role in stimulating protein synthesis, primarily through the activation of the mTOR signaling pathway.[2] By using a "heavy" isotope-labeled version of leucine, researchers can differentiate between pre-existing ("light") and newly synthesized ("heavy") proteins, enabling the calculation of fractional synthesis rates (FSR). This approach is invaluable for studies in cell biology, drug discovery, and metabolic research.[3][4]
Signaling Pathway: Leucine and the mTOR Pathway
L-Leucine is a key upstream activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2] Upon transport into the cell, leucine signals to the mTORC1 complex, promoting its activation. Activated mTORC1 then phosphorylates downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to initiate protein translation.
References
Troubleshooting & Optimization
Technical Support Center: L-Leucine-1-13C,15N Tracer Experiments
Welcome to the technical support center for L-Leucine-1-13C,15N tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution and interpretation of your metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a tracer?
This compound is a stable isotope-labeled version of the essential branched-chain amino acid (BCAA), L-Leucine. It contains a Carbon-13 (¹³C) isotope at the first carbon position and a Nitrogen-15 (¹⁵N) isotope in its amino group. This dual-labeling allows for the simultaneous tracing of carbon and nitrogen metabolism, providing a comprehensive view of leucine kinetics, including protein synthesis, breakdown, and oxidation.[1][2] Leucine is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[1][3][4]
Q2: What are the primary applications of this compound tracer experiments?
These experiments are pivotal for quantifying various metabolic processes in vivo. Key applications include:
-
Measuring whole-body and tissue-specific protein synthesis and breakdown rates.
-
Determining leucine turnover and oxidation.
-
Investigating the regulation of protein metabolism in response to nutritional, hormonal, or disease-related stimuli.
-
Studying the mTOR signaling pathway.
Q3: What is a "primed, continuous infusion" protocol and why is it necessary?
A primed, continuous infusion protocol is a standard method used to achieve a steady state of the tracer in the body's metabolic pools. It involves an initial larger dose of the tracer (the "prime") to rapidly fill the body's pools, followed by a slower, constant infusion to maintain a stable level of isotopic enrichment. This steady state is crucial for the accurate calculation of metabolic rates. Without a prime, reaching a steady state can take a significantly longer time.
Troubleshooting Guide
Experimental Design & Execution
Issue 1: Failure to Reach Isotopic Steady State
-
Symptom: The isotopic enrichment of leucine in plasma samples does not plateau during the continuous infusion period.
-
Possible Causes:
-
Incorrect Priming Dose: An inadequate priming dose will result in a slow rise to the plateau.
-
Fluctuating Infusion Rate: Inconsistent delivery of the tracer will prevent a stable enrichment level.
-
Metabolic Instability: The subject may not be in a metabolic steady state due to factors like recent food intake or stress.
-
-
Solutions:
-
Optimize Priming Dose: Carefully calculate the priming dose based on the subject's body weight and the desired plateau enrichment. Refer to established protocols for guidance.
-
Use a Calibrated Infusion Pump: Ensure the infusion pump is accurately calibrated and delivering the tracer at a constant rate.
-
Standardize Subject Conditions: Ensure subjects are in a fasted state (postabsorptive) for a sufficient period before and during the experiment to minimize metabolic fluctuations.
-
Issue 2: Tracer Scrambling (¹⁵N Label)
-
Symptom: The ¹⁵N label appears in other amino acids besides leucine, leading to an overestimation of protein breakdown or an underestimation of synthesis.
-
Possible Causes:
-
Metabolic Interchange: The ¹⁵N on leucine can be transferred to other amino acids through transamination reactions. This is a known issue, particularly in bacterial expression systems for producing labeled proteins.
-
-
Solutions:
-
Model Correction: Account for nitrogen scrambling in the metabolic models used for data analysis.
-
Use of α-ketoisocaproate (KIC): Measure the enrichment of KIC, the keto-acid of leucine, which can provide a better estimate of the intracellular leucine enrichment and is less affected by transamination.
-
For in vitro protein production: Use an excess of unlabeled amino acids relative to the ¹⁵N-labeled amino acid to suppress scrambling.
-
Sample Preparation & Analysis
Issue 3: Inaccurate Measurement of Precursor Pool Enrichment
-
Symptom: Calculated rates of protein synthesis are highly variable or physiologically implausible.
-
Possible Causes:
-
Incorrect Precursor Pool Selection: The choice of the precursor pool for protein synthesis (e.g., plasma leucine, intracellular free leucine, or leucyl-tRNA) significantly impacts the calculated synthesis rate. Using plasma leucine enrichment can underestimate the true precursor enrichment.
-
Sample Contamination: Contamination of samples during collection or processing can alter enrichment values.
-
-
Solutions:
-
Measure Intracellular Enrichment: When possible, obtain tissue biopsies to measure the enrichment of the intracellular free leucine pool, which is considered a better representative of the true precursor.
-
Use KIC as a Surrogate: Plasma KIC enrichment is often used as a non-invasive surrogate for intracellular leucine enrichment.
-
Meticulous Sample Handling: Follow strict protocols for blood and tissue sample collection, processing, and storage to prevent contamination. Snap-freezing tissue samples in liquid nitrogen is a common practice to halt enzymatic reactions.
-
Issue 4: Mass Spectrometry (MS) Analysis Problems
-
Symptom: Poor signal-to-noise ratio, overlapping isotopic peaks, or inconsistent enrichment readings.
-
Possible Causes:
-
Insufficient Sample Derivatization: Incomplete derivatization of amino acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis can lead to poor chromatographic separation and inaccurate measurements.
-
Matrix Effects: Other molecules in the sample can interfere with the ionization of the target analyte in the mass spectrometer.
-
Low Tracer Enrichment: If the level of tracer incorporation is very low, it can be difficult to distinguish from the natural abundance of ¹³C and ¹⁵N.
-
-
Solutions:
-
Optimize Derivatization Protocol: Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations.
-
Sample Purification: Employ appropriate sample clean-up steps, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances.
-
Use High-Resolution MS: High-resolution mass spectrometry can help to resolve overlapping isotopic peaks and improve the accuracy of enrichment measurements, especially in complex samples. Isotope Ratio Mass Spectrometry (IRMS) is particularly sensitive for low-enrichment samples.
-
Experimental Protocols
Protocol 1: Primed, Continuous Infusion of L-Leucine-1-¹³C,¹⁵N in Humans
This protocol is adapted from studies investigating whole-body protein metabolism.
1. Subject Preparation:
- Subjects should fast overnight for at least 10-12 hours.
- Insert intravenous catheters into a forearm vein for tracer infusion and into a contralateral hand vein for arterialized venous blood sampling. The sampling hand can be heated to approximately 60°C to arterialize the venous blood.
2. Tracer Preparation:
- Prepare a sterile solution of L-Leucine-1-¹³C,¹⁵N in saline.
- The priming dose and infusion rate should be calculated based on the subject's body weight.
3. Infusion Protocol:
- Administer a priming dose of L-Leucine-1-¹³C,¹⁵N (e.g., ~7.8 µmol/kg).
- Immediately follow with a continuous infusion at a constant rate (e.g., ~7.8 µmol/kg/h) for the duration of the experiment (typically 4-6 hours).
4. Sample Collection:
- Collect a baseline blood sample before starting the infusion.
- Collect blood samples at regular intervals (e.g., every 30 minutes) during the last 2-3 hours of the infusion to confirm isotopic steady state.
- Collect expired air samples for ¹³CO₂ analysis to determine leucine oxidation.
- If tissue-specific measurements are required, obtain muscle biopsies at the beginning and end of the steady-state period.
5. Sample Processing and Analysis:
- Separate plasma from blood samples by centrifugation.
- Deproteinize plasma and tissue homogenates.
- Analyze the isotopic enrichment of leucine and its metabolites (e.g., KIC) in plasma and tissue fluid using GC-MS.
- Analyze the enrichment of ¹³CO₂ in expired air using IRMS.
Data Presentation: Typical Infusion Parameters
| Parameter | Value | Unit | Reference |
| Tracer | L-Leucine-1-¹³C | ||
| Priming Dose | 9.6 | µmol/kg | |
| Infusion Rate | 0.16 | µmol/kg/min | |
| Duration | 10 | hours | |
| Tracer | L-[1-¹³C, ¹⁵N]-leucine | ||
| Priming Dose | ~7.8 | µmol/kg | |
| Infusion Rate | ~7.8 | µmol/kg/h | |
| Duration | 2.5+ | hours |
Signaling Pathways and Workflows
Leucine and mTORC1 Signaling
Leucine is a key upstream regulator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis. When leucine levels are high, it promotes the activation of mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn stimulates protein synthesis.
Caption: Simplified mTORC1 signaling pathway activated by L-Leucine.
Experimental Workflow
The following diagram outlines the typical workflow for a human in vivo study using L-Leucine-1-¹³C,¹⁵N tracer.
Caption: General workflow for L-Leucine-1-¹³C,¹⁵N tracer experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal-to-noise in L-Leucine-1-13C,15N mass spec data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise issues in mass spectrometry data for L-Leucine-1-13C,15N.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal-to-noise (S/N) in this compound LC-MS analysis?
Low signal-to-noise in the analysis of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues related to the sample itself, the liquid chromatography (LC) separation, or the mass spectrometer (MS) settings.[1][2] Common culprits include low analyte concentration, ion suppression from the sample matrix, suboptimal chromatographic separation, and incorrect mass spectrometer settings.[1][3]
Q2: How can I determine if the problem is with my sample, the LC, or the MS?
A systematic approach is key to isolating the source of the low signal. A good first step is to perform a direct infusion of a known concentration of your this compound standard into the mass spectrometer, bypassing the LC system.[1]
-
Strong and stable signal during infusion: This suggests the issue lies within your sample preparation or the LC system.
-
Low or unstable signal during infusion: This points towards a problem with the mass spectrometer itself, the standard solution, or the infusion setup.
Q3: What is ion suppression and how can it affect my this compound signal?
Ion suppression is a common phenomenon in electrospray ionization (ESI) where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This competition for ionization can significantly reduce the signal intensity of your labeled leucine. Matrix components that can cause ion suppression include salts, detergents, and other small molecules from the biological sample.
Q4: My signal is low, but my background noise is also very high. What could be the cause?
High background noise can be as detrimental as a low signal. Common causes for high background include:
-
Contaminated solvents or reagents: Always use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
Contaminated LC system: Residuals from previous analyses can leach from the column or tubing, contributing to a high baseline.
-
Dirty ion source: Over time, the ion source can become contaminated with non-volatile components from samples, leading to increased background noise. Regular cleaning is crucial for maintaining optimal performance.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow to diagnose the root cause of a low signal-to-noise ratio for this compound.
Guide 2: Mitigating Ion Suppression
If you suspect ion suppression is affecting your this compound signal, consider the following strategies:
-
Improve Sample Preparation: More effective removal of matrix components is the first line of defense. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Optimize Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce ion suppression. This may involve changing the mobile phase gradient, the type of column, or the pH of the mobile phase.
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard with the same physicochemical properties as your analyte can help to correct for signal suppression during data analysis.
Quantitative Data Summary
The following tables provide suggested starting parameters for the analysis of this compound. These should be optimized for your specific instrument and application.
Table 1: Suggested Starting Mass Spectrometry Parameters
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3500 V | 2700 V |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Gas Temp. | 500 °C | 500 °C |
| Desolvation Gas Flow | 10 L/min | 10 L/min |
| Nebulizer Pressure | 35 psi | 35 psi |
| Sheath Gas Flow | 12 L/min | 12 L/min |
Table 2: Example MRM Transitions for L-Leucine
Note: The precursor m/z for this compound will be higher than that of unlabeled leucine. The exact m/z will depend on the specific labeling pattern. The product ions will likely be similar to those of unlabeled leucine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Leucine (unlabeled) | 132.1 | 86.1 | 15 |
| L-Leucine (unlabeled) | 132.1 | 44.1 | 25 |
| This compound | Calculate based on labeling | 86.1 (or shifted) | Optimize (start at 15-25) |
| This compound | Calculate based on labeling | 44.1 (or shifted) | Optimize (start at 25-35) |
Experimental Protocols
Protocol 1: Protein Hydrolysis for this compound Analysis
This protocol describes a general method for liberating amino acids from protein samples.
-
Sample Preparation: Place a known amount of dried, homogenized protein sample into a hydrolysis tube.
-
Acid Hydrolysis: Add 6 M HCl to the sample. For every 1 mg of protein, use approximately 1 mL of 6 M HCl.
-
Incubation: Seal the tube under vacuum or flush with nitrogen and heat at 110°C for 24 hours.
-
Drying: After hydrolysis, cool the sample and dry the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried amino acid sample in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).
Protocol 2: L-Leucine Extraction from Plasma
This protocol outlines a simple protein precipitation method for extracting L-Leucine from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing an internal standard if used) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the L-Leucine to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
Signaling Pathways and Workflows
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 多彩な手順で質量分析用複合タンパク質サンプルを調製 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: L-Leucine-1-13C,15N Isotopic Labeling Experiments
Welcome to the technical support center for L-Leucine-1-13C,15N labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a problem in this compound experiments?
A1: Isotopic scrambling refers to the redistribution of the stable isotopes (¹³C and ¹⁵N) from their original positions in the this compound tracer molecule to other positions within leucine or to other molecules entirely. This is a significant issue because it leads to inaccurate measurements of metabolic fluxes and protein synthesis rates, which are the primary goals of using this tracer. If the isotopes do not remain in their intended locations, the foundational assumptions of the experiment are compromised, leading to misinterpretation of the data.
Q2: What are the primary biochemical pathways that cause isotopic scrambling of this compound?
A2: The main driver of isotopic scrambling for this compound is the reversible transamination reaction catalyzed by branched-chain amino acid transaminases (BCATs). In this reaction, the ¹⁵N-labeled amino group of leucine is transferred to α-ketoglutarate to form glutamate, while the ¹³C-labeled carbon backbone becomes α-ketoisocaproate (KIC)[1][2][3]. If this newly formed KIC is then reaminated by a different, unlabeled amino acid, the ¹³C label will be retained, but the ¹⁵N label will be lost, leading to scrambling. Furthermore, the ¹⁵N from the newly synthesized glutamate can be transferred to other amino acids, further distributing the label away from leucine.
Q3: How can I experimentally minimize isotopic scrambling?
A3: A key strategy is to suppress the metabolic pathways that lead to scrambling. One effective method is to supplement the cell culture medium with an excess of all other unlabeled amino acids when providing the this compound tracer. This creates a large pool of unlabeled amino acids, which, by mass action, reduces the likelihood of the labeled tracer participating in extensive metabolic exchange, including transamination reactions.[4][5]
Q4: What are the optimal cell culture conditions to reduce scrambling?
A4: Beyond supplementing with unlabeled amino acids, optimizing cell culture conditions is crucial. Ensure cells are in a logarithmic growth phase and are not under nutrient stress, which can alter metabolic pathways. The duration of the labeling experiment should also be carefully considered. A time-course experiment is recommended to determine the point at which sufficient label has been incorporated into the molecules of interest without excessive scrambling.
Q5: How does the choice of analytical technique affect the detection of isotopic scrambling?
A5: Mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) are powerful techniques to quantify the incorporation of stable isotopes into amino acids and proteins. High-resolution mass spectrometry is particularly useful for distinguishing between different isotopologues and identifying scrambling events. Tandem mass spectrometry (MS/MS) can provide further information on the specific location of the labels within a molecule.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low incorporation of ¹³C and/or ¹⁵N label | 1. Insufficient tracer concentration. 2. Poor cell health or viability. 3. Short labeling duration. | 1. Increase the concentration of this compound in the medium. 2. Check cell viability using methods like trypan blue exclusion. Ensure cells are healthy and metabolically active. 3. Perform a time-course experiment to identify the optimal labeling duration for your specific cell type and experimental conditions. |
| High degree of ¹⁵N scrambling (¹³C incorporation is as expected, but ¹⁵N is found in other amino acids) | 1. High activity of branched-chain amino acid transaminases (BCATs). 2. Insufficient pool of unlabeled amino acids. | 1. Consider using a BCAT inhibitor if compatible with your experimental goals. 2. Supplement the culture medium with a 10-fold excess of all other unlabeled amino acids relative to the this compound tracer. |
| Inconsistent results between biological replicates | 1. Variability in cell culture conditions. 2. Inconsistent sample preparation. | 1. Standardize cell seeding density, growth media, and labeling conditions across all replicates. 2. Ensure consistent timing and methods for cell harvesting, quenching of metabolism, and protein hydrolysis/metabolite extraction. |
| Presence of unexpected labeled species | Metabolic cross-talk and conversion of leucine into other metabolites. | Map the potential metabolic fate of leucine in your specific biological system. Leucine can be catabolized into acetyl-CoA and acetoacetate, which can then enter central carbon metabolism. |
Experimental Protocols
Protocol for Minimizing Isotopic Scrambling in Cell Culture
This protocol is adapted from findings that demonstrate the effectiveness of supplementing with excess unlabeled amino acids to prevent scrambling.
-
Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluence (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by adding this compound to a final concentration appropriate for your experiment. Critically, supplement this medium with a 10-fold excess of all other 19 unlabeled amino acids.
-
Media Switch: Remove the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the media switch to monitor the dynamics of isotope incorporation and identify the optimal labeling window with minimal scrambling.
-
Metabolite Extraction and Protein Hydrolysis:
-
For metabolite analysis, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the extract.
-
For protein analysis, wash the cells with PBS, lyse the cells, and precipitate the protein. Hydrolyze the protein using 6M HCl at 110°C for 24 hours.
-
-
Sample Analysis: Analyze the extracted metabolites or hydrolyzed protein samples by LC-MS/MS to determine the isotopic enrichment in leucine and other amino acids.
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is critical to avoid the introduction of artifacts that could be mistaken for isotopic scrambling.
-
Protein Hydrolysis: After protein precipitation and washing to remove free amino acids, hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours in a vacuum-sealed tube to prevent oxidation.
-
Derivatization: For GC-MS analysis, the amino acids in the hydrolysate need to be derivatized to make them volatile. A common method is esterification followed by acylation.
-
LC-MS Analysis: For LC-MS, derivatization may not be necessary. Ensure the hydrolyzed sample is free of particulate matter by centrifugation or filtration before injection. Use a column and mobile phase optimized for amino acid separation.
-
Internal Standards: The use of internal standards, such as a commercially available mixture of labeled amino acids, can help in accurate quantification.
Visualizing Metabolic Pathways and Workflows
Caption: Metabolic pathway of this compound and the primary route of isotopic scrambling via transamination.
Caption: Recommended experimental workflow for minimizing isotopic scrambling in this compound labeling studies.
Caption: Simplified signaling pathway showing L-Leucine activation of mTORC1 to promote protein synthesis.
References
- 1. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Accuracy of Protein Synthesis Rate Calculations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of their protein synthesis rate calculations.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments to measure protein synthesis rates.
SUnSET (SUrface SEnsing of Translation) Assay
Question: I am observing high background in my SUnSET Western blot. What could be the cause and how can I fix it?
Answer: High background in a SUnSET Western blot can obscure the specific signal from puromycin-labeled peptides. Here are common causes and solutions:
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try different blocking agents, such as 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations might be too high, leading to non-specific binding.
-
Solution: Titrate your anti-puromycin and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. Start with a higher dilution of your antibodies.
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can result in residual, unbound antibodies.
-
Solution: Increase the number and duration of washes with TBST. Perform at least three washes of 5-10 minutes each after both primary and secondary antibody incubations.
-
-
Endogenous IgG Interference (in tissue samples): When working with tissue lysates, the secondary antibody may bind to endogenous immunoglobulins, causing high background.
-
Solution: Use a secondary antibody that is specific for the primary antibody's species and isotype (e.g., anti-mouse IgG2a Fc specific secondary antibody if your anti-puromycin is a mouse IgG2a). Alternatively, use a blocking agent specifically designed to block endogenous IgG.[1]
-
Question: I am not getting any signal, or the signal is very weak in my SUnSET Western blot. What should I do?
Answer: A lack of signal can be frustrating. Consider the following potential issues:
-
Puromycin Concentration or Incubation Time: The concentration of puromycin or the incubation time may be insufficient for detectable incorporation.
-
Solution: Optimize the puromycin concentration and incubation time for your specific cell type or tissue. A typical starting point for cultured cells is 1-10 µM for 10-30 minutes.[2] Ensure that the puromycin is not expired and has been stored correctly.
-
-
Inefficient Protein Extraction: Poor lysis of cells or tissues can lead to low protein yield.
-
Solution: Ensure your lysis buffer is appropriate for your sample and contains protease and phosphatase inhibitors. Use mechanical disruption (e.g., sonication or homogenization) if necessary to ensure complete lysis.
-
-
Protein Transfer Issues: The transfer of proteins from the gel to the membrane may have been inefficient.
-
Solution: Verify the transfer efficiency by staining the gel with Coomassie Brilliant Blue after transfer to see if proteins remain. You can also use a Ponceau S stain on the membrane to visualize total protein. Optimize transfer conditions (time, voltage/amperage) for your specific protein size range.
-
-
Inactive Detection Reagent: The chemiluminescent substrate may be expired or improperly prepared.
-
Solution: Use fresh or properly stored detection reagents. Ensure the reagents are mixed according to the manufacturer's instructions.
-
Radioactive Amino Acid Labeling
Question: I am observing low incorporation of the radiolabeled amino acid into my protein of interest. What are the possible reasons?
Answer: Low incorporation of radioactive amino acids can be due to several factors:
-
Suboptimal Labeling Time: The pulse time may be too short for sufficient incorporation, especially for proteins with a slow synthesis rate.
-
Solution: Increase the duration of the labeling period. A time-course experiment can help determine the optimal pulse time for your protein of interest.
-
-
High Endogenous Amino Acid Pool: A large intracellular pool of the unlabeled amino acid will compete with the radiolabeled version, reducing its incorporation.
-
Solution: Pre-incubate cells in a medium lacking the specific amino acid for a short period before adding the radiolabeled amino acid. This will help to deplete the endogenous pool.
-
-
Low Protein Synthesis Rate: The experimental conditions (e.g., cell confluence, nutrient deprivation, drug treatment) may be inhibiting overall protein synthesis.
-
Solution: Ensure your cells are in a healthy, actively growing state. Use a positive control where high protein synthesis is expected.
-
-
Degradation of the Labeled Protein: If your protein of interest has a short half-life, it may be degraded during the labeling or chase period.
-
Solution: Shorten the labeling and chase times. Include protease inhibitors in your lysis buffer.
-
Ribosome Profiling
Question: My ribosome profiling data shows high levels of rRNA contamination. How can I reduce this?
Answer: Ribosomal RNA (rRNA) is the most abundant RNA species in the cell and a common contaminant in ribosome profiling libraries.[3] Here's how to address it:
-
rRNA Depletion Kits: Commercially available kits can be used to remove rRNA fragments.
-
Solution: Use a robust rRNA depletion kit that is compatible with your species of interest. These kits typically use biotinylated probes that bind to rRNA, which can then be removed with streptavidin-coated magnetic beads.[3]
-
-
Optimize Nuclease Digestion: Incomplete or excessive nuclease digestion can lead to the generation of rRNA fragments that are similar in size to ribosome-protected footprints (RPFs).
-
Solution: Carefully optimize the concentration of RNase I and the digestion time. The goal is to digest unprotected mRNA completely while leaving the ribosome-protected fragments intact.
-
-
Size Selection: Gel-based size selection is a critical step to isolate the correct RPF size range.
-
Solution: Use a size selection marker to accurately excise the gel region corresponding to RPFs (typically around 28-30 nucleotides).[3] Cutting a tight band can help to exclude some contaminating rRNA fragments.
-
Question: My ribosome profiling data lacks clear 3-nucleotide periodicity. What does this mean and how can I improve it?
Answer: The 3-nucleotide periodicity is a key quality control metric for ribosome profiling data, reflecting the movement of ribosomes along the mRNA in discrete codon steps. A lack of periodicity can indicate several issues:
-
Suboptimal Nuclease Digestion: As with rRNA contamination, improper nuclease digestion can lead to RPFs of heterogeneous lengths, which obscures the periodicity.
-
Solution: Optimize RNase I digestion conditions. A stronger digest often improves periodicity.
-
-
Poor P-site Determination: The bioinformatic assignment of the ribosomal P-site within the RPFs is crucial for observing periodicity.
-
Solution: Use specialized bioinformatics tools designed for P-site analysis. These tools often use the distribution of reads around the start and stop codons to accurately determine the P-site offset for different read lengths.
-
-
Contamination with non-ribosomal RNA fragments: RNA fragments not protected by ribosomes will not exhibit periodicity.
-
Solution: Ensure efficient isolation of monosomes through sucrose gradient centrifugation and effective rRNA depletion.
-
Frequently Asked Questions (FAQs)
Question: What are the main methods for measuring protein synthesis rates, and how do they compare?
Answer: The primary methods for measuring protein synthesis rates are radioactive amino acid incorporation, SUnSET, and ribosome profiling. Each has its own advantages and disadvantages.
| Feature | Radioactive Labeling (e.g., 35S-Met/Cys) | SUnSET (Puromycin-based) | Ribosome Profiling (Ribo-Seq) |
| Principle | Incorporation of radiolabeled amino acids into newly synthesized proteins. | Incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains. | Deep sequencing of ribosome-protected mRNA fragments (RPFs). |
| Readout | Scintillation counting or autoradiography. | Western blot, immunofluorescence, or flow cytometry. | Next-generation sequencing reads. |
| Sensitivity | High. | Moderate to high, comparable dynamic range to 35S-methionine in some applications. | Very high, provides single-nucleotide resolution. |
| Quantitative | Highly quantitative. | Semi-quantitative to quantitative, depends on the detection method and proper controls. | Highly quantitative, provides a "snapshot" of all translating ribosomes. |
| Advantages | "Gold standard" for direct measurement of synthesis rates. | Non-radioactive, relatively simple and inexpensive, can be used for single-cell analysis. | Genome-wide analysis, provides positional information of ribosomes, can identify novel translated regions. |
| Disadvantages | Use of radioactivity requires special handling and disposal. Provides a bulk measurement of protein synthesis. | Can be toxic at high concentrations, potential for off-target effects, requires antibody validation. | Technically demanding, computationally intensive data analysis, susceptible to biases and artifacts. |
Question: How do I choose the right method for my experiment?
Answer: The choice of method depends on your specific research question, available resources, and the biological system you are studying.
-
For bulk protein synthesis measurements in cultured cells or tissues where high accuracy is required: Radioactive amino acid labeling is a reliable choice.
-
For a non-radioactive alternative to measure changes in global protein synthesis, especially when single-cell resolution is needed: The SUnSET assay is a good option.
-
For a genome-wide view of translation and to study the regulation of translation of specific mRNAs: Ribosome profiling is the most powerful technique.
Question: What is the importance of normalization in protein synthesis rate calculations?
Answer: Normalization is crucial for accurately comparing protein synthesis rates between different samples and conditions. It corrects for variations in sample loading, cell number, and total protein content. Common normalization strategies include:
-
Total Protein Normalization: Staining the membrane with Ponceau S or Coomassie Brilliant Blue, or probing for a housekeeping protein (e.g., actin, tubulin, GAPDH) on a Western blot.
-
Cell Number Normalization: Counting cells before lysis or quantifying DNA content.
-
Spike-in Standards: Adding a known amount of an external protein to each sample as a reference.
-
For Ribosome Profiling: Normalizing ribosome footprint counts to the corresponding mRNA abundance (from RNA-seq) to calculate translation efficiency.
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Protein Synthesis
The following diagrams illustrate key signaling pathways that control protein synthesis.
Caption: The mTOR signaling pathway integrates signals from growth factors to regulate protein synthesis.
Caption: The eIF2α phosphorylation pathway mediates the cellular stress response by inhibiting global protein synthesis.
Experimental Workflows
The following diagrams outline the key steps in common experimental workflows for measuring protein synthesis.
Caption: Experimental workflow for the SUnSET assay.
References
- 1. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
addressing incomplete protein hydrolysis for L-Leucine-1-13C,15N analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Leucine-1-13C,15N analysis, with a focus on addressing challenges related to incomplete protein hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during protein hydrolysis for this compound analysis, providing systematic steps to identify and resolve them.
| Issue | Possible Cause(s) | Recommendations |
| Low this compound Recovery | Incomplete Hydrolysis: Peptide bonds involving branched-chain amino acids like leucine are resistant to acid hydrolysis.[1][2] | - Optimize Hydrolysis Time and Temperature: Extend hydrolysis time (e.g., up to 72 hours) or increase the temperature (e.g., 150°C for 1 hour) to ensure complete cleavage of peptide bonds.[1][3] Conduct a time-course study to determine the optimal conditions for your specific protein. |
| - Use Microwave-Assisted Hydrolysis: This method can significantly reduce hydrolysis time (e.g., 10 minutes at 175°C) and provide comparable results to traditional methods.[3] | ||
| Oxidation of Leucine: Presence of residual oxygen in the hydrolysis tube can lead to oxidative degradation of amino acids. | - Ensure Anaerobic Conditions: Thoroughly flush hydrolysis tubes with an inert gas (e.g., nitrogen or argon) before sealing. Alternatively, use vacuum-sealing methods. | |
| Adsorption to Surfaces: Peptides and amino acids can be lost through adsorption to labware. | - Use Low-Binding Tubes: Utilize protein low-binding microcentrifuge tubes for sample preparation and storage. | |
| Inconsistent Isotope Ratios | Isotopic Fractionation: Incomplete reactions can lead to kinetic isotope effects, altering the natural isotopic ratios. | - Ensure Complete Hydrolysis: Follow the recommendations for optimizing hydrolysis to drive the reaction to completion. |
| Contamination: Contamination from external sources of non-labeled leucine can dilute the isotopic signal. | - Maintain a Clean Workspace: Use dedicated labware and reagents for stable isotope work. | |
| - Analyze a Blank Sample: Run a blank sample (containing all reagents except the protein) to check for background contamination. | ||
| Presence of Interfering Peaks in Mass Spectrometry | Side Reactions: Acid hydrolysis can cause deamidation of asparagine and glutamine, creating additional peaks. | - Consider Alternative Hydrolysis Methods: For sensitive analyses, enzymatic hydrolysis may be a gentler alternative, though it has its own set of challenges. |
| Incomplete Removal of Reagents: Residual hydrolysis reagents (e.g., HCl, phenol) can interfere with downstream analysis. | - Thoroughly Dry Samples: Ensure complete removal of acid under vacuum after hydrolysis. | |
| Matrix Effects: Complex sample matrices can suppress the ionization of the target analyte. | - Sample Clean-up: Use solid-phase extraction (SPE) or other purification methods to remove interfering substances before LC-MS analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for acid hydrolysis of proteins for this compound analysis?
A1: The most common method is acid hydrolysis using 6 M hydrochloric acid (HCl) at 110°C for 24 hours under a vacuum or in an inert atmosphere. However, for proteins rich in hydrophobic amino acids like leucine, longer hydrolysis times (up to 72 hours) may be necessary for complete cleavage.
Q2: Can I use a method other than traditional acid hydrolysis?
A2: Yes, alternative methods like microwave-assisted acid hydrolysis (MAAH) can significantly shorten the hydrolysis time to as little as 10-30 minutes and have been shown to yield comparable results to the traditional 24-hour method. Vapor-phase acid hydrolysis is another option that minimizes contamination by reducing the direct contact of the sample with liquid acid.
Q3: How can I be sure that the protein is completely hydrolyzed?
A3: To ensure complete hydrolysis, it is recommended to perform a time-course study. Analyze your protein sample at multiple hydrolysis time points (e.g., 24, 48, and 72 hours) and determine the point at which the yield of L-Leucine plateaus.
Q4: Will the isotopic label on this compound be affected by the hydrolysis process?
A4: Acid hydrolysis is a robust method, and studies have shown that it generally does not cause significant isotopic fractionation of carbon isotopes in amino acids. However, it is crucial to ensure complete hydrolysis to avoid any potential kinetic isotope effects. Proper handling to prevent contamination with unlabeled leucine is also critical for accurate results.
Q5: What are some common pitfalls to avoid during sample preparation?
A5: Common pitfalls include incomplete removal of oxygen leading to amino acid degradation, contamination from external sources, and loss of sample due to adsorption to surfaces. Using high-purity reagents, maintaining a clean working environment, and using low-protein-binding labware can help mitigate these issues.
Quantitative Data Summary
The following table summarizes a comparison of different protein hydrolysis methods. Please note that specific yields can be protein-dependent.
| Hydrolysis Method | Temperature (°C) | Time | Key Advantages | Key Disadvantages | Reference(s) |
| Traditional Acid Hydrolysis (Liquid-Phase) | 110 | 24-72 hours | Well-established, reliable for many proteins. | Time-consuming, potential for amino acid degradation with prolonged heating. | |
| Traditional Acid Hydrolysis (Vapor-Phase) | 110-116 | 24 hours | High sensitivity, minimizes contamination. | Not ideal for complex or solid samples as acid vapor may not penetrate effectively. | |
| High-Temperature Acid Hydrolysis | 150 | 1 hour | Faster than traditional 110°C hydrolysis. | Requires specialized, robust hydrolysis tubes. | |
| Microwave-Assisted Acid Hydrolysis (MAAH) | 175 | 10 minutes | Extremely rapid, comparable results to traditional methods. | Requires a dedicated microwave hydrolysis system. | |
| Enzymatic Hydrolysis | Varies (e.g., 37-50) | Varies (hours) | Mild conditions, avoids harsh chemicals and side reactions. | Can be incomplete, enzyme may contribute to background, more complex protocol. |
Experimental Protocols
Protocol 1: Standard Liquid-Phase Acid Hydrolysis
This protocol is a widely used method for the complete hydrolysis of protein samples.
-
Sample Preparation:
-
Place an accurately weighed or measured aliquot of your protein sample (containing approximately 0.5-20 µg of protein) into a 6 x 50 mm hydrolysis tube.
-
If the sample is in a liquid, dry it completely under a vacuum.
-
-
Acid Addition:
-
Add a sufficient volume of 6 M HCl containing 1% (v/v) phenol to the tube. Phenol is added to protect tyrosine from degradation.
-
The acid-to-protein ratio should be high to ensure complete hydrolysis.
-
-
Removal of Oxygen:
-
Flush the tube with high-purity nitrogen or argon for at least 1 minute to remove all oxygen.
-
Alternatively, freeze the sample in a dry ice/ethanol bath and apply a vacuum to the tube, then seal it under vacuum.
-
-
Hydrolysis:
-
Place the sealed tube in an oven or heating block at 110°C for 24 hours. For proteins resistant to hydrolysis, this time can be extended to 48 or 72 hours.
-
-
Sample Recovery:
-
After hydrolysis, cool the tube to room temperature.
-
Centrifuge the tube briefly to collect the hydrolysate at the bottom.
-
Open the tube and evaporate the HCl under a vacuum.
-
Reconstitute the dried amino acid sample in a suitable buffer for LC-MS analysis.
-
Protocol 2: Microwave-Assisted Acid Hydrolysis (MAAH)
This protocol offers a significant reduction in hydrolysis time.
-
Sample Preparation:
-
Place the protein sample into a specialized microwave hydrolysis vessel.
-
Add 6 M HCl.
-
-
Microwave Hydrolysis:
-
Place the vessel in a commercial microwave reactor.
-
Irradiate the sample at a controlled temperature (e.g., 175°C) for a short duration (e.g., 10 minutes). The optimal time and temperature should be determined for your specific instrument and sample.
-
-
Sample Recovery:
-
After the program is complete, allow the vessel to cool to a safe temperature.
-
Transfer the hydrolysate to a clean tube and dry it under a vacuum to remove the acid.
-
Reconstitute the sample for analysis.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A generalized workflow for the analysis of this compound from a protein sample.
L-Leucine and the mTOR Signaling Pathway
Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-Leucine.
References
Technical Support Center: Isotopic Abundance Correction in L-Leucine-1-13C,15N Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Leucine-1-13C,15N in mass spectrometry-based studies. Accurate correction for the natural abundance of isotopes is critical for obtaining reliable results in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotopic abundance in my this compound experiment?
A1: Elements in biological molecules, including L-Leucine, exist as a mixture of stable isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is ¹³C. Similarly, nitrogen is mostly ¹⁴N with a small fraction of ¹⁵N. When you introduce an isotopically labeled tracer like L-Leucine-1-¹³C,¹⁵N, the mass spectrometer detects both the isotopes from your tracer and those naturally present in the molecule. To accurately quantify the incorporation of your labeled leucine, you must mathematically remove the contribution of naturally occurring heavy isotopes from your measurements.[1][2] Failure to do so will lead to an overestimation of enrichment and inaccurate metabolic flux calculations.
Q2: What are the natural isotopic abundances of the elements in L-Leucine (C₆H₁₃NO₂)?
A2: The natural abundances of the stable isotopes for the elements found in L-Leucine are crucial for the correction calculations. These values are generally constant, but it's important to use standard, accepted values in your correction algorithms.[1]
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
Table 1: Natural Abundance of Stable Isotopes. This table presents the precise mass and natural abundance of the stable isotopes of carbon, hydrogen, nitrogen, and oxygen.[3]
Q3: What are the common methods for correcting for natural isotopic abundance?
A3: Several methods exist, with the matrix correction method being one of the most common.[1] This approach uses a correction matrix to relate the measured isotopologue distribution to the true, corrected distribution.
-
Matrix Correction Method: This method involves solving a system of linear equations represented by the formula: M_corrected = C⁻¹ * M_measured where M_corrected is the vector of corrected isotopologue intensities, C⁻¹ is the inverse of the correction matrix, and M_measured is the vector of measured intensities. The correction matrix is constructed based on the elemental composition of the analyte and the known natural isotopic abundances.
-
Iterative Methods: These are employed to handle issues like negative peak intensities in the corrected data, which can arise from noise or low signal intensity.
-
Software Tools: Several software packages are available to automate these corrections, such as IsoCor and AccuCor2.
Troubleshooting Guide
Issue 1: I am seeing negative peak intensities in my corrected data.
-
Possible Cause: Incorrect background subtraction.
-
Solution: Re-evaluate the background subtraction parameters in your data processing software. Improper background subtraction can artificially lower the intensity of certain peaks, leading to negative values after correction.
-
-
Possible Cause: Inaccurate elemental composition.
-
Solution: The correction matrix is highly dependent on the correct elemental formula of the analyte and any derivatizing agents. Double-check the chemical formula used to generate the correction matrix.
-
Issue 2: The corrected isotopic enrichment is higher or lower than expected.
-
Possible Cause: Incorrect natural abundance values used in the correction algorithm.
-
Solution: Ensure that the software you are using has the standard, accepted natural abundance values for all elements in your molecule.
-
-
Possible Cause: The system has not reached metabolic steady state.
-
Solution: For accurate flux analysis, it is often assumed that the system has reached an isotopic steady state. If the labeling duration is too short, the measured enrichment may not accurately reflect the true metabolic flux. Consider a time-course experiment to determine when a steady state is reached.
-
-
Possible Cause: Isotopic impurity of the tracer.
-
Solution: The purity of your L-Leucine-1-¹³C,¹⁵N tracer can affect the final enrichment values. Ensure the stated purity from the manufacturer is accounted for in your correction calculations. Many software tools have an option to input tracer purity.
-
Experimental Protocols
Protocol 1: Sample Preparation and Mass Spectrometry Analysis
-
Cell Culture and Labeling: Culture cells in a medium containing a known concentration of L-Leucine-1-¹³C,¹⁵N for a predetermined duration to achieve isotopic steady state.
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a suitable solvent (e.g., cold methanol/water).
-
Sample Derivatization (if necessary): For GC-MS analysis, derivatize the amino acids to make them volatile. A common method is N-acetyl methyl ester (NACME) derivatization.
-
Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer (e.g., GC-MS, LC-MS/MS). Acquire data in full scan mode or by selected ion monitoring (SIM) to capture the mass isotopologue distribution of leucine.
Protocol 2: Data Correction using the Matrix Method
-
Determine Elemental Composition: Accurately determine the chemical formula of the L-Leucine derivative being analyzed.
-
Construct the Correction Matrix (C): Based on the elemental composition and the natural isotopic abundances (Table 1), construct the correction matrix. Each column of the matrix represents the expected isotopic distribution for a given number of heavy isotopes from the tracer.
-
Measure the Mass Isotopologue Distribution (M_measured): From your mass spectrometry data, obtain the relative intensities of the different mass isotopomers (M+0, M+1, M+2, etc.).
-
Calculate the Corrected Distribution (M_corrected): Invert the correction matrix (C⁻¹) and multiply it by your measured intensity vector (M_measured). The resulting vector will be your corrected mass isotopologue distribution.
Visualizations
Workflow for correcting natural isotopic abundance.
Troubleshooting guide for common correction issues.
References
Technical Support Center: Quantifying Low-Level L-Leucine-1-13C,15N Enrichment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of low levels of L-Leucine-1-13C,15N enrichment.
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low levels of this compound enrichment so challenging?
A1: Several factors contribute to the difficulty in quantifying low-level enrichment. The natural abundance of 13C is only about 1.1%, which can create significant background noise, making it difficult to distinguish a weak tracer signal.[1] Additionally, complex biological matrices can introduce interfering substances.[2] Metabolic processes such as "metabolic scrambling" can also pose a challenge, where the 15N label from leucine is transferred to other amino acids, diluting the specific enrichment of the target molecule.[3]
Q2: My signal-to-noise ratio (S/N) is very low. What are the common causes and how can I improve it?
A2: A low signal-to-noise ratio can stem from several issues:
-
Low Sample Concentration: The most direct approach to improving the signal is to increase the concentration of the analyte.[1]
-
Suboptimal Instrumentation: The choice of analytical instrument is critical. Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is highly sensitive and can measure enrichment in nanogram quantities of leucine, whereas other methods may require microgram amounts.[4] High-resolution mass spectrometers like Orbitrap or Q-TOF are better at distinguishing the target signal from background noise.
-
Background Contamination: Contamination during sample preparation can introduce unlabeled leucine, diluting the isotopic enrichment. Ensure all labware is scrupulously clean and use high-purity reagents.
-
Inefficient Ionization: The efficiency of the ion source in the mass spectrometer can significantly impact signal intensity. Proper tuning and maintenance are crucial.
Q3: I'm observing unexpected isotope patterns in my mass spectrometry data. What could be the reason?
A3: Complicated or unexpected isotope patterns are often due to overlapping signals from intermediately labeled peptides or metabolic scrambling. For instance, a peptide expected to contain two 15N labels might show a significant peak corresponding to a single 15N label, which can interfere with the monoisotopic peak of the fully labeled peptide. It is also possible that isobaric compounds (molecules with the same nominal mass) are co-eluting with your target analyte. Leucine and its isomer isoleucine, for example, are isobaric and can be difficult to distinguish.
Q4: Can I use the keto-analog of leucine, α-ketoisocaproate (KIC), to estimate intracellular enrichment?
A4: Yes, measuring the enrichment of plasma α-ketoisocaproate (KIC) is a valid and established method for estimating intracellular leucine tracer enrichment without needing invasive tissue biopsies. KIC is formed intracellularly from leucine. Studies have shown that the ratio of [1-13C]KIC to [1-13C]leucine enrichment in plasma remains relatively constant under various dietary conditions.
Troubleshooting Guides
Issue 1: Poor or No Detectable Enrichment Signal
This guide helps you troubleshoot the potential causes of a weak or absent signal for this compound.
Troubleshooting Workflow for Low Enrichment Signal
Caption: Troubleshooting Decision Tree for Low Enrichment Signals.
Issue 2: High Background Noise or Isobaric Interference
High background can mask low-level enrichment. Isobaric interference, where other molecules have the same mass as your target, can lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Chemical Noise | Analyze a blank sample (matrix without tracer). | Identify the source of contamination. Use higher purity solvents and reagents. Ensure meticulous cleaning of glassware. |
| Isobaric Interference (e.g., Isoleucine) | Review chromatography. | Optimize the gas or liquid chromatography method to achieve baseline separation of leucine and isoleucine. |
| Co-elution of Other Labeled Compounds | Utilize high-resolution mass spectrometry (HRMS). | HRMS can distinguish between compounds with very small mass differences, helping to resolve interferences. |
| Metabolic Scrambling | Analyze for 15N enrichment in other amino acids (e.g., glutamate). | This confirms if the 15N label has been transferred. Mathematical modeling may be required to correct for this effect. |
Quantitative Data Summary
The sensitivity and precision for detecting low-level enrichment are highly dependent on the analytical method employed.
| Analytical Method | Required Sample Amount | Typical Precision | Key Advantages | Reference |
| Dual Inlet Isotope Ratio MS (IRMS) | Microgram (µg) quantities of Leucine | ± 0.0002 atom % 13C | High precision for CO2 analysis after combustion. | |
| Gas Chromatography-Combustion-IRMS (GC-C-IRMS) | Nanogram (ng) quantities of Leucine | <6% difference from other methods | High sensitivity; allows for analysis of individual proteins from small samples. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Nanomole (nmol) quantities | ± 0.05 atom % | Good for analyzing derivatized amino acids within complex mixtures. | |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Varies by instrument sensitivity | Method-dependent | Can analyze underivatized amino acids and peptides; useful for identifying isobaric interferences. |
Experimental Protocols
Protocol: Sample Preparation and Analysis by GC-C-IRMS
This protocol outlines a general procedure for preparing biological samples for the analysis of this compound enrichment.
General Workflow for Isotope Enrichment Analysis
Caption: Experimental workflow from sample preparation to data analysis.
1. Protein Hydrolysis:
-
Place dried, homogenized sample material into a borosilicate vial.
-
Add 6 M hydrochloric acid (HCl).
-
Flush the vial with nitrogen gas (N2), seal tightly, and heat in an oven at 150°C for approximately 70 minutes to liberate individual amino acids.
-
After cooling, samples may require a lipid removal step (e.g., with a heptane:chloroform mixture) before being dried under a stream of N2.
2. Amino Acid Purification (if necessary):
-
For samples with a significant non-protein matrix (e.g., carbohydrates, salts), purification may be required.
-
Strong cation-exchange chromatography is a common method to isolate the amino acid fraction.
3. Derivatization (N-acetyl methyl ester method):
-
The goal is to make the amino acids volatile for gas chromatography.
-
Esterification: Add acidified methanol to the dried amino acid sample and heat at 100°C for 1 hour. Evaporate the remaining methanol under N2.
-
Acetylation: Add a mixture of acetic anhydride, trimethylamine, and acetone and heat at 60°C for 10 minutes. Evaporate the reagents under N2.
-
The final derivatized sample is reconstituted in a suitable solvent like ethyl acetate for injection.
4. GC-C-IRMS Analysis:
-
The derivatized sample is injected into a Gas Chromatograph (GC) where individual amino acid derivatives are separated on a column.
-
The separated compounds flow from the GC into a combustion interface, which is a high-temperature (e.g., 1000°C) reactor that converts the organic analytes into CO2 and N2 gas.
-
Water is removed from the gas stream using a dryer.
-
The purified CO2 and N2 gases are then introduced into the Isotope Ratio Mass Spectrometer (IRMS), which measures the ratio of heavy to light isotopes (e.g., 13CO2 vs 12CO2 and 15N2 vs 14N2) to determine the isotopic enrichment.
References
- 1. benchchem.com [benchchem.com]
- 2. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in L-Leucine-1-13C,15N LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Leucine-1-13C,15N as an internal standard in LC-MS analysis. The focus is on overcoming matrix effects to ensure accurate and reproducible quantification of L-Leucine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of L-Leucine?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, in this case, L-Leucine, due to co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2] This interference can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Given that L-Leucine is a small, polar molecule, it is particularly susceptible to interference from endogenous matrix components.
Q2: Why is this compound recommended as an internal standard for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS analysis.[3] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix-induced ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved, as the ratio remains constant even with variations in matrix effects between samples.
Q3: What are the most common sources of matrix effects in biological samples for L-Leucine analysis?
A3: In biological matrices such as plasma or serum, the most significant contributors to matrix effects are phospholipids, salts, and other endogenous metabolites. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can also lead to the fouling of the MS instrument.
Q4: Which chromatographic technique is most suitable for the analysis of underivatized L-Leucine?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for the analysis of underivatized polar compounds like L-Leucine. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a high organic content mobile phase, which provides good retention and separation for polar analytes and is highly compatible with mass spectrometry. A significant advantage of HILIC is its ability to separate the challenging isomers L-Leucine and L-Isoleucine.
Q5: How can I quantitatively assess the extent of matrix effects in my assay?
A5: The most common method for quantifying matrix effects is the post-extraction spike analysis. This involves comparing the peak area of L-Leucine spiked into a blank matrix extract (after the extraction process) with the peak area of L-Leucine in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
An MF value of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No L-Leucine Signal | 1. Significant ion suppression. 2. Inefficient ionization. 3. Suboptimal MS/MS parameters. | 1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more interfering components. 2. Optimize Mobile Phase: Adjust the pH and organic content. The addition of a small amount of formic acid or ammonium formate can enhance protonation and improve signal in positive ion mode. 3. Tune MS Parameters: Infuse a standard solution of L-Leucine to optimize the precursor and product ions, collision energy, and other source parameters. |
| Poor Reproducibility (Variable Peak Areas) | 1. Inconsistent matrix effects between samples. 2. Inconsistent sample preparation. 3. LC system instability. | 1. Use a Stable Isotope-Labeled Internal Standard: this compound will co-elute and compensate for variations in matrix effects. 2. Standardize Sample Preparation: Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. 3. System Maintenance: Purge the LC pumps and ensure the system is well-equilibrated and maintained. |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase composition for HILIC. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Adjust Mobile Phase: For HILIC, ensure the initial mobile phase has a high enough organic content and an appropriate buffer concentration and pH. 2. Reduce Injection Volume: Dilute the sample or decrease the injection volume. 3. Increase Ionic Strength: For HILIC, ensure the ionic strength of the mobile phase is sufficient to minimize ionic interactions with the stationary phase. |
| Inability to Separate L-Leucine from L-Isoleucine | 1. Inadequate chromatographic resolution. | 1. Optimize HILIC Method: Use a HILIC column known for resolving these isomers. Adjust the gradient, flow rate, and mobile phase composition to improve separation. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. While protein precipitation (PPT) is a simpler and faster technique, solid-phase extraction (SPE) generally provides a cleaner extract, leading to reduced matrix effects, albeit with potentially lower recovery if the protocol is not optimized.
Disclaimer: The following table presents representative data for amino acid analysis to illustrate the typical performance of different sample preparation methods. Actual values for L-Leucine may vary depending on the specific matrix and analytical conditions.
| Parameter | Protein Precipitation (PPT) with Acetonitrile | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105% | 70 - 95% |
| Matrix Effect (%) | 60 - 85% (Significant Ion Suppression) | 90 - 110% (Minimal Matrix Effect) |
| Reproducibility (%RSD) | < 15% | < 10% |
| Sample Cleanliness | Low | High |
| Throughput | High | Moderate |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare a Neat Standard Solution: Dissolve L-Leucine in the final mobile phase composition to a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Process a blank sample of the biological matrix (e.g., plasma) using your established sample preparation protocol (e.g., protein precipitation).
-
Spike the Blank Matrix Extract: Add L-Leucine to the blank matrix extract to achieve the same final concentration as the neat standard solution.
-
Analysis: Inject both the neat standard solution and the spiked matrix extract into the LC-MS/MS system and record the peak areas.
-
Calculation: Calculate the Matrix Factor (MF) as described in FAQ Q5.
Detailed Protocol for L-Leucine Analysis in Plasma using HILIC-LC-MS/MS
This protocol is based on established methods for the analysis of underivatized amino acids in biological fluids.
a) Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing this compound at a known concentration.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85% acetonitrile with 0.1% formic acid).
b) HILIC-LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 90% B
-
2-10 min: 90% to 60% B
-
10-10.1 min: 60% to 90% B
-
10.1-15 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
L-Leucine: Precursor Ion > Product Ion (e.g., 132.1 > 86.1)
-
This compound: Precursor Ion > Product Ion (e.g., 134.1 > 88.1)
-
-
MS Parameters: Optimize gas temperatures, gas flows, and collision energies for maximal signal intensity.
Visualizations
Caption: Workflow illustrating how a stable isotope-labeled internal standard (SIL-IS) compensates for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating L-Leucine-1-13C,15N Tracer Methods for Accuracy in Protein Metabolism Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate measurement of protein synthesis and breakdown is crucial for understanding metabolic processes in health and disease, and for the development of therapeutic interventions. Stable isotope-labeled amino acids, such as L-Leucine-1-13C,15N, are powerful tools for these investigations. This guide provides an objective comparison of L-Leucine tracer methods with other alternatives, supported by experimental data, to assist researchers in selecting the most appropriate method for their studies.
Comparison of Tracer Performance
The choice of tracer can significantly influence the calculated rates of muscle protein synthesis. While direct comparative data for this compound is limited in publicly available literature, studies comparing other isotopologues of leucine with commonly used tracers like phenylalanine provide valuable insights into the potential variations.
One study comparing the use of [5,5,5-(2)H(3)]leucine with [ring-(13)C(6)]phenylalanine and [ring-(2)H(5)]phenylalanine to measure mixed muscle protein fractional synthesis rate (FSR) found that the absolute FSR values were approximately 20% greater when calculated using the leucine tracer compared to the phenylalanine tracers under both basal and fed conditions.[1] However, the anabolic response to feeding was consistent regardless of the tracer used.[1]
Another study comparing [2H3]-leucine with [2H5]-phenylalanine for measuring muscle protein synthesis at rest and post-exercise found similar absolute values for FSR between the two tracers when using the muscle tissue fluid enrichment as the precursor pool.[2]
Table 1: Comparison of Fractional Synthesis Rates (FSR) using Leucine and Phenylalanine Tracers
| Condition | Tracer | FSR (%/h, mean ± SEM) | Reference |
| Fasted | [5,5,5-(2)H(3)]leucine | 0.063 ± 0.005 | [1] |
| [ring-(13)C(6)]phenylalanine or [ring-(2)H(5)]phenylalanine | 0.051 ± 0.004 | [1] | |
| Fed | [5,5,5-(2)H(3)]leucine | 0.080 ± 0.007 | |
| [ring-(13)C(6)]phenylalanine or [ring-(2)H(5)]phenylalanine | 0.066 ± 0.005 | ||
| Rest (Vastus Lateralis) | [2H3]-leucine | 0.085 ± 0.004 | |
| [2H5]-phenylalanine | 0.080 ± 0.007 | ||
| Post-Exercise (Vastus Lateralis) | [2H3]-leucine | 0.109 ± 0.005 | |
| [2H5]-phenylalanine | 0.110 ± 0.010 |
Experimental Protocols
The accurate determination of protein synthesis rates using this compound relies on robust experimental design and execution. The primed, continuous infusion technique is a widely accepted method to achieve isotopic steady state in the plasma and tissue fluid.
Primed, Continuous Infusion Protocol for Muscle Protein Synthesis Measurement
This protocol is a representative example and may require optimization based on the specific research question and study population.
1. Subject Preparation:
-
Subjects should fast overnight (typically 8-10 hours) prior to the study.
-
A catheter is inserted into a forearm vein for tracer infusion and another catheter is inserted into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.
2. Tracer Preparation:
-
Sterile this compound is dissolved in a sterile saline solution.
-
A priming dose is calculated to rapidly achieve isotopic equilibrium in the body's leucine pools.
-
The continuous infusion solution is prepared to maintain this equilibrium for the duration of the study.
3. Infusion and Sampling:
-
A priming dose of this compound is administered as a bolus injection.
-
Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate.
-
Blood samples are collected at baseline and at regular intervals throughout the infusion period to monitor plasma isotopic enrichment.
-
Muscle biopsies are typically obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
4. Sample Analysis:
-
Plasma samples are analyzed for isotopic enrichment of this compound and its metabolites (e.g., α-ketoisocaproate, KIC) using mass spectrometry (GC-MS or LC-MS/MS).
-
Muscle tissue is processed to isolate protein, which is then hydrolyzed into its constituent amino acids.
-
The isotopic enrichment of leucine in the hydrolyzed muscle protein is determined by mass spectrometry.
5. Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p1 and E_p2 are the isotopic enrichments of leucine in muscle protein at the beginning and end of the infusion period, respectively.
-
E_precursor is the average isotopic enrichment of the precursor pool (e.g., plasma KIC or intracellular free leucine) over the infusion period.
-
t is the duration of the infusion period in hours.
-
Signaling Pathways and Experimental Workflows
Leucine Activation of the mTOR Signaling Pathway
Leucine is a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of protein synthesis and cell growth.
Caption: Leucine activates mTORC1 to promote protein synthesis.
Experimental Workflow for a Human Muscle Protein Synthesis Study
The following diagram illustrates the typical workflow for a clinical research study investigating muscle protein synthesis using a stable isotope tracer.
Caption: Workflow of a stable isotope tracer study.
References
A Researcher's Guide to Leucine Isotopic Tracers: Comparing L-Leucine-1-¹³C,¹⁵N
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of protein synthesis, breakdown, and overall amino acid metabolism. Among these, isotopic tracers of the essential amino acid leucine are paramount for their central role in these processes. This guide provides a comprehensive comparison of L-Leucine-1-¹³C,¹⁵N with other commonly used leucine isotopic tracers, offering researchers, scientists, and drug development professionals a detailed overview to inform their experimental design.
At a Glance: Comparing Leucine Isotopic Tracers
The choice of a leucine tracer is critical and depends on the specific research question, the metabolic pathways of interest, and the available analytical instrumentation. The following table summarizes the key characteristics and applications of L-Leucine-1-¹³C,¹⁵N and other major leucine tracers.
| Tracer | Key Features & Advantages | Primary Applications | Analytical Methods |
| L-Leucine-1-¹³C,¹⁵N | Dual-label tracer. Allows for the simultaneous assessment of leucine's carbon and nitrogen kinetics.[1] Provides a more comprehensive picture of protein metabolism, including protein synthesis, breakdown, deamination, and reamination, from a single tracer infusion.[1] | - Detailed studies of protein and amino acid kinetics. - Quantifying rates of protein synthesis, breakdown, and leucine oxidation.[1] - Investigating the metabolic fate of both the carbon skeleton and the amino group of leucine. | GC-MS, LC-MS, IRMS |
| L-[1-¹³C]-Leucine | Singly labeled with ¹³C. Widely used and well-validated for measuring protein synthesis rates.[2][3] The ¹³C label is released as ¹³CO₂ during leucine oxidation, allowing for the measurement of whole-body or regional leucine oxidation. | - Measuring fractional synthesis rates (FSR) of proteins. - Assessing whole-body and tissue-specific leucine oxidation. | GC-MS, IRMS |
| L-[¹³C₆]-Leucine | Fully labeled with ¹³C. Provides a larger mass shift, which can improve sensitivity and reduce background interference in mass spectrometry analysis. | - Quantitative proteomics (e.g., SILAC). - Metabolic flux analysis. | GC-MS, LC-MS/MS |
| L-[¹⁵N]-Leucine | Singly labeled with ¹⁵N. Useful for tracing the fate of the amino group of leucine. | - Studies of nitrogen metabolism and transamination. - Can be used in combination with ¹³C-labeled tracers for dual-isotope studies. | GC-MS, IRMS |
| L-[²H₃]-Leucine (D₃-Leucine) | Labeled with deuterium. Can be analyzed by GC-MS without the need for specialized IRMS instrumentation required for some ¹³C studies. Offers a practical alternative for many labs. | - Measuring muscle protein synthesis. - Often used in combination with other tracers like [²H₅]-phenylalanine for comparative studies. | GC-MS |
Delving Deeper: The Unique Advantages of L-Leucine-1-¹³C,¹⁵N
The primary advantage of the doubly labeled L-Leucine-1-¹³C,¹⁵N lies in its ability to provide a more complete picture of leucine metabolism from a single experiment. By tracing both the carbon and nitrogen atoms, researchers can simultaneously investigate processes that affect the carbon skeleton (like oxidation) and the amino group (like transamination).
This dual-label approach allows for the direct determination of:
-
Protein Synthesis: The incorporation of the ¹³C and ¹⁵N labels into tissue proteins.
-
Protein Breakdown: The release of unlabeled leucine from protein stores, which dilutes the isotopic enrichment of the tracer in the free amino acid pool.
-
Leucine Oxidation: The decarboxylation of the ¹³C-labeled carboxyl group, leading to the production of ¹³CO₂.
-
Transamination and Reamination: The kinetics of the transfer of the ¹⁵N-labeled amino group to and from α-ketoisocaproate (KIC), the keto-acid of leucine.
This comprehensive kinetic analysis from a single tracer makes L-Leucine-1-¹³C,¹⁵N a powerful tool for in-depth studies of protein metabolism in various physiological and pathological states.
Experimental Protocols: A Practical Overview
The following section outlines a generalized experimental protocol for a primed, continuous infusion of L-Leucine-1-¹³C,¹⁵N to measure muscle protein synthesis and leucine kinetics in humans. This is a common methodology cited in the literature and serves as a foundational template.
Protocol: Primed, Continuous Infusion of L-Leucine-1-¹³C,¹⁵N
1. Subject Preparation:
-
Subjects typically fast overnight to reach a post-absorptive state.
-
Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated (arterialized-venous sampling), for blood collection.
2. Tracer Infusion:
-
A priming dose of L-Leucine-1-¹³C,¹⁵N is administered to rapidly achieve isotopic steady-state in the plasma. A typical priming dose is around 1.0 mg/kg.
-
Immediately following the prime, a continuous infusion is started and maintained at a constant rate (e.g., 1.0 mg/kg/h) for the duration of the study (typically 3-6 hours).
3. Sample Collection:
-
Arterialized-venous blood samples are collected at baseline (before infusion) and at regular intervals (e.g., every 30-60 minutes) throughout the infusion period.
-
For studies of muscle protein synthesis, muscle biopsies are obtained from a muscle such as the vastus lateralis at the beginning and end of the infusion period.
-
Expired air samples can also be collected to measure ¹³CO₂ enrichment for the determination of leucine oxidation.
4. Sample Processing and Analysis:
-
Blood: Plasma is separated by centrifugation and stored at -80°C. Plasma proteins are precipitated, and the supernatant containing free amino acids is collected.
-
Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen and stored at -80°C. The tissue is later homogenized, and proteins are precipitated and hydrolyzed to their constituent amino acids. The intracellular free amino acid pool is also extracted.
-
Analysis: The isotopic enrichment of leucine and its keto-acid (KIC) in plasma and tissue samples is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS). The enrichment of ¹³CO₂ in expired air is measured by IRMS.
Experimental Workflow
The Central Role of Leucine: The mTOR Signaling Pathway
Leucine is not only a building block for proteins but also a key signaling molecule that stimulates muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway. Understanding this pathway is crucial for interpreting the results of leucine tracer studies.
Leucine and mTORC1 Signaling
As depicted in the diagram, leucine activates mTOR Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis. Activated mTORC1 then phosphorylates two key downstream targets:
-
p70S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to an increase in the translation of mRNAs that encode for ribosomal proteins and other components of the translational machinery, thereby enhancing the cell's capacity for protein synthesis.
-
Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): In its unphosphorylated state, 4E-BP1 binds to and inhibits the eukaryotic initiation factor 4E (eIF4E). Phosphorylation of 4E-BP1 by mTORC1 causes it to release eIF4E, which can then participate in the initiation of translation, a critical step in protein synthesis.
By using leucine isotopic tracers, researchers can quantify the effects of various interventions (e.g., nutrition, exercise, pharmacological agents) on protein synthesis rates and correlate these with changes in the activation state of the mTORC1 signaling pathway.
References
A Head-to-Head Comparison: L-Leucine-1-13C,15N vs. [1-13C]leucine for Protein Synthesis Studies
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is critical for understanding muscle metabolism, the effects of nutritional interventions, and the mechanisms of various diseases. The use of stable isotope-labeled amino acids as tracers is a cornerstone of this research. Among the most utilized tracers are isotopologues of leucine. This guide provides an objective comparison of two commonly employed leucine tracers: the dually labeled L-Leucine-1-13C,15N and the singly labeled [1-13C]leucine, supported by experimental data and detailed methodologies.
The Fundamental Difference: What the Isotopes Reveal
The key distinction between these two tracers lies in the placement and number of stable isotopes. [1-13C]leucine contains a heavy carbon atom at the carboxyl position. This allows for the tracking of leucine's incorporation into proteins and its oxidation to 13CO2. However, it provides limited insight into the intracellular journey of the amino group.
In contrast, this compound is labeled at both the carboxyl carbon and the amino nitrogen. This dual labeling offers a more comprehensive view of leucine metabolism. The 13C label tracks the carbon skeleton's fate (incorporation into protein or oxidation), while the 15N label follows the amino group, enabling the simultaneous measurement of protein synthesis, breakdown, and intracellular leucine kinetics such as deamination and reamination.[1][2]
Performance Comparison: A Deeper Dive into Leucine Kinetics
The primary advantage of the dual-labeled tracer is its ability to provide a more complete picture of protein metabolism. Studies utilizing L-[1-13C, 15N]-leucine can directly determine not only protein synthesis but also protein breakdown.[1] This is because the dilution of the infused [1-13C,15N]leucine in the bloodstream by unlabeled leucine comes from two main sources: the breakdown of proteins and the reamination of α-ketoisocaproate (KIC). By tracking both isotopes, researchers can differentiate these processes.[2]
Conversely, studies using singly labeled [1-13C]leucine can effectively measure nonoxidative leucine disposal (an indicator of protein synthesis) and leucine oxidation.[3] However, to get a complete picture of protein turnover, including breakdown, these studies often require the use of an additional tracer, such as [2H3]leucine, infused intravenously while the [1-13C]leucine is given orally.
The choice of tracer can influence the calculated rates of protein synthesis, although direct comparative studies are limited. The use of L-[1-13C,15N]leucine allows for a more direct calculation of various metabolic processes within a single experimental setup.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing these tracers to investigate protein and leucine metabolism under different physiological conditions.
| Parameter | Fed State | Fasting State | Tracer Used | Reference |
| Protein Synthesis (nmol/100ml/min) | 127 ± 11 | 70 ± 6 | L-[1-13C,15N]leucine | |
| Protein Breakdown (nmol/100ml/min) | 87 ± 10 | - | L-[1-13C,15N]leucine | |
| Leucine Deamination (nmol/100ml/min) | 388 ± 24 | - | L-[1-13C,15N]leucine | |
| Leucine Reamination (nmol/100ml/min) | 330 ± 23 | - | L-[1-13C,15N]leucine |
| Condition | Leucine Oxidation (µmol·kg⁻¹·30 min⁻¹) | Nonoxidative Leucine Disposal (µmol·kg⁻¹·30 min⁻¹) | Net Protein Synthesis (µmol·kg⁻¹·30 min⁻¹) | Tracer Used | Reference |
| Extrinsically Labeled (Free Amino Acids) | 24.9 | 55.8 | 12.3 | [1-13C]leucine (oral) & [2H3]leucine (IV) | |
| Intrinsically Labeled (Bound to Casein) | 19.3 | 77.0 | 18.9 | [1-13C]leucine (oral) & [2H3]leucine (IV) |
Visualizing the Pathways and Processes
To better understand the metabolic fate of these tracers and the experimental workflow, the following diagrams are provided.
Caption: Metabolic pathways of [1-13C]leucine and this compound.
Caption: Generalized workflow for protein synthesis studies using leucine tracers.
Experimental Protocols
While specific protocols may vary, a general methodology for determining muscle protein metabolism using a primed, constant infusion of a leucine tracer is outlined below.
Subject Preparation
-
Subjects typically undergo a period of fasting (e.g., overnight) to reach a post-absorptive state.
-
For studies involving fed states, a standardized meal or nutrient solution is provided.
Tracer Infusion
-
Catheters are inserted for tracer infusion and blood sampling. For forearm studies, one catheter is placed in a deep forearm vein and another in a dorsal hand vein of the contralateral arm, which is heated to obtain arterialized venous blood.
-
A priming dose of the tracer (e.g., 1.0 mg/kg of L-[1-13C,15N]leucine) is administered intravenously to rapidly achieve isotopic equilibrium.
-
The priming dose is immediately followed by a constant infusion of the tracer (e.g., 1.0 mg/kg/h of L-[1-13C,15N]leucine) for the duration of the study (typically several hours).
-
In some protocols, a priming dose of NaH13CO3 is also given to prime the bicarbonate pool, which is important for accurately measuring 13CO2 from leucine oxidation.
Sample Collection and Analysis
-
Once an isotopic steady state is assumed to be reached (e.g., after 2.5 hours), paired arterialized and deep venous blood samples are collected at regular intervals (e.g., every 10-15 minutes).
-
Blood samples are analyzed to determine the concentration and isotopic enrichment of leucine and its metabolites, such as KIC and CO2.
-
Analytical techniques commonly employed include gas chromatography-mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS).
Calculation of Protein Kinetics
The rates of protein synthesis, breakdown, and other kinetic parameters are calculated from the arteriovenous differences in substrate concentrations and isotopic enrichments, along with measurements of forearm blood flow. Mathematical models are applied to these data to derive the final metabolic rates.
Conclusion: Selecting the Right Tracer for Your Research
The choice between this compound and [1-13C]leucine depends on the specific research question.
-
For a comprehensive, simultaneous assessment of protein synthesis, breakdown, and intracellular leucine kinetics (deamination and reamination) in a single experiment, this compound is the superior choice. It provides a more detailed view of protein metabolism without the need for additional tracers.
-
For studies focused primarily on measuring protein synthesis (as nonoxidative leucine disposal) and leucine oxidation, [1-13C]leucine is a well-established and effective tracer. It is particularly useful in oral tracer protocols to study the metabolic fate of dietary leucine.
Researchers should carefully consider the specific endpoints of their study, the complexity of the experimental design they can accommodate, and the level of detail required in their analysis of protein metabolism when selecting the most appropriate leucine tracer.
References
Unlocking Deeper Metabolic Insights: The Superiority of Dual-Labeled L-Leucine-1-¹³C,¹⁵N
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, the ability to accurately trace and quantify the dynamic processes of protein synthesis, degradation, and overall metabolic flux is paramount. Stable isotope-labeled amino acids have emerged as indispensable tools in this quest, with L-Leucine and its isotopic variants being particularly valuable. While single-labeled isotopes such as L-Leucine-1-¹³C and L-Leucine-¹⁵N have long been staples in the field, the advent of dual-labeled L-Leucine-1-¹³C,¹⁵N offers researchers a powerful advantage: the simultaneous and independent tracking of carbon and nitrogen atoms. This guide provides an objective comparison of dual-labeled L-Leucine-1-¹³C,¹⁵N over its single-labeled counterparts, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal tracer for their experimental needs.
The Core Advantage: Simultaneous Tracking of Carbon and Nitrogen Metabolism
The fundamental superiority of L-Leucine-1-¹³C,¹⁵N lies in its unique ability to provide a more comprehensive and dynamic picture of leucine metabolism in a single experiment. By labeling both the carboxyl carbon (¹³C) and the amino nitrogen (¹⁵N), researchers can concurrently investigate pathways involving the carbon skeleton and the nitrogen group of this essential amino acid.
With a single infusion of L-[1-¹³C, ¹⁵N]-leucine, it is possible to directly and simultaneously measure key metabolic parameters that would otherwise require separate experiments with single-labeled isotopes. This includes the rates of protein synthesis, protein breakdown, leucine oxidation, and the intracellular conversion of leucine to its keto-acid, α-ketoisocaproate (KIC).[1] This concurrent measurement minimizes experimental variability and provides a more accurate and holistic view of metabolic regulation.
Quantitative Data Comparison
The following table summarizes the key metabolic parameters that can be determined using single versus dual-labeled L-Leucine isotopes. The data presented for L-Leucine-1-¹³C,¹⁵N is derived from a study in healthy adult subjects in a fed state, showcasing the comprehensive data achievable with this tracer.[1]
| Metabolic Parameter | L-Leucine-1-¹³C | L-Leucine-¹⁵N | L-Leucine-1-¹³C,¹⁵N |
| Protein Synthesis | Measurable | Measurable | Simultaneously Measurable |
| Protein Breakdown | Indirectly Estimated | Indirectly Estimated | Directly and Simultaneously Measurable |
| Leucine Oxidation | Measurable | Not Directly Measurable | Simultaneously Measurable |
| Leucine Deamination to α-KIC | Not Directly Measurable | Measurable | Simultaneously Measurable |
| α-KIC Reamination to Leucine | Not Directly Measurable | Measurable | Simultaneously Measurable |
| Whole-body Leucine Flux | Measurable | Measurable | Simultaneously Measurable |
Experimental Data Example: Forearm Leucine Kinetics in Humans
The power of L-Leucine-1-¹³C,¹⁵N is exemplified in studies of regional muscle metabolism. The following data was obtained from a study using a primed-continuous infusion of the dual-labeled tracer to investigate leucine kinetics across the human forearm in the fed state.[1]
| Parameter | Measured Rate (nmol/100ml/min) |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
| Leucine Deamination | 388 ± 24 |
| α-KIC Reamination | 330 ± 23 |
Data presented as mean ± SEM.
This dataset highlights the ability of the dual-labeled tracer to provide a comprehensive profile of protein turnover and leucine metabolism within a specific tissue bed in a single experiment.
Experimental Protocols
Protocol 1: Measurement of Whole-Body Protein Turnover using L-Leucine-1-¹³C,¹⁵N
This protocol outlines a primed, continuous infusion of L-Leucine-1-¹³C,¹⁵N to determine whole-body protein synthesis, breakdown, and leucine oxidation.
1. Subject Preparation:
- Subjects should fast overnight (10-12 hours) prior to the study.
- Antecubital venous catheters are inserted into each arm: one for tracer infusion and one for blood sampling.
2. Tracer Preparation and Infusion:
- A sterile solution of L-Leucine-1-¹³C,¹⁵N is prepared in 0.9% saline.
- A priming dose of the tracer is administered to rapidly achieve isotopic steady state.
- Immediately following the priming dose, a continuous infusion is initiated and maintained for a period of 3-4 hours.
3. Sample Collection:
- Blood samples are collected at baseline (pre-infusion) and at regular intervals (e.g., every 15-30 minutes) during the final 60-90 minutes of the infusion period to ensure isotopic steady state has been achieved.
- Expired air samples are collected in gas-impermeable bags at the same time points as blood collection for the analysis of ¹³CO₂ enrichment.
4. Sample Analysis:
- Plasma is separated from blood samples and stored at -80°C until analysis.
- Plasma enrichment of L-Leucine-1-¹³C,¹⁵N and its metabolites (e.g., α-ketoisocaproate) is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The enrichment of ¹³CO₂ in expired air is measured using isotope ratio mass spectrometry (IRMS).
5. Calculations:
- Leucine flux (an indicator of protein breakdown) is calculated from the dilution of the infused tracer in the plasma at isotopic steady state.
- Leucine oxidation is calculated from the rate of ¹³CO₂ exhalation.
- Protein synthesis is calculated as the difference between leucine flux and leucine oxidation.
Signaling Pathways and Experimental Workflows
The use of dual-labeled leucine provides a clearer picture of the metabolic fate of this amino acid, as depicted in the following diagrams.
Caption: Single-labeled leucine tracers offer insights into either carbon or nitrogen metabolism.
Caption: Dual-labeled leucine allows for simultaneous tracking of both carbon and nitrogen pathways.
Caption: A streamlined workflow for comprehensive metabolic analysis using dual-labeled leucine.
Conclusion: A More Powerful Tool for Metabolic Research
References
A Researcher's Guide to L-Leucine Isotopologues: A Comparative Analysis of L-[1-¹³C]leucine and L-[1-¹³C,¹⁵N]leucine in Kinetic Studies
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of stable isotope tracers is paramount to the accuracy and depth of experimental findings. This guide provides a comparative analysis of two commonly used isotopologues of L-Leucine: L-[1-¹³C]leucine and L-[1-¹³C,¹⁵N]leucine, focusing on their application in assessing amino acid kinetics in vivo.
Comparative Kinetic Data
The following table summarizes key kinetic parameters of L-Leucine metabolism obtained from in vivo human studies using L-[1-¹³C]leucine and L-[1-¹³C,¹⁵N]leucine tracers. These studies typically employ a primed, continuous infusion protocol to achieve isotopic steady state.
| Parameter | L-[1-¹³C]leucine | L-[1-¹³C,¹⁵N]leucine | Key Observations & Implications |
| Whole-Body Leucine Flux (Turnover) | Measured by the dilution of the infused tracer in the plasma pool.[1][2] | Provides a similar measure of whole-body leucine appearance.[3][4] | Both tracers are effective for determining the overall rate of leucine entering the circulation from protein breakdown and dietary intake. |
| Leucine Oxidation | Determined by measuring the appearance of ¹³CO₂ in expired breath.[5] | Can also be used to measure ¹³CO₂ production for oxidation rates. | The primary method for assessing the catabolic fate of leucine. The dual-label allows for additional insights into nitrogen metabolism. |
| Non-Oxidative Leucine Disposal (NOLD) | Calculated as the difference between leucine flux and oxidation, representing incorporation into protein. | Calculated similarly, representing protein synthesis. | A key measure of the anabolic state. Studies have shown that the form in which leucine is consumed (free vs. protein-bound) can affect NOLD. |
| Splanchnic Uptake | Can be estimated by comparing the kinetics of orally and intravenously administered tracers. | Allows for the assessment of first-pass metabolism of both the carbon skeleton and the amino group in the splanchnic region. | Important for understanding the contribution of the gut and liver to leucine metabolism. |
| Intracellular Leucine Kinetics | Plasma α-ketoisocaproate (KIC) enrichment is often used as a surrogate for intracellular leucine enrichment. | The dual-label provides a more detailed picture of intracellular leucine metabolism, including transamination and reamination rates. | L-[1-¹³C,¹⁵N]leucine offers a more comprehensive view of the intracellular fate of leucine without the need for tissue biopsies. |
| Protein Breakdown | Can be estimated from the appearance of unlabeled leucine into the plasma. | The use of the ¹⁵N label allows for a more direct assessment of the release of leucine from protein breakdown. | The dual-labeled tracer can provide more refined estimates of protein catabolism. |
Experimental Protocol: In Vivo Assessment of Leucine Kinetics
The following is a representative protocol for a primed, continuous infusion study to assess whole-body leucine kinetics in humans, based on methodologies described in the literature.
1. Subject Preparation:
-
Subjects are typically studied in a post-absorptive state (overnight fast).
-
Two intravenous catheters are placed: one for tracer infusion and one for blood sampling from a contralateral heated hand vein to obtain arterialized venous blood.
2. Tracer Preparation and Infusion:
-
Sterile solutions of L-[1-¹³C]leucine or L-[1-¹³C,¹⁵N]leucine are prepared in saline.
-
A priming dose of the tracer is administered to rapidly achieve isotopic steady state in the plasma and bicarbonate pools.
-
Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for a period of 4-6 hours.
3. Sample Collection:
-
Baseline blood and breath samples are collected before the tracer infusion begins.
-
Blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the last 1-2 hours of the infusion period to ensure isotopic steady state has been achieved.
-
Expired air samples are collected in gas-impermeable bags at the same time points as blood sampling.
4. Sample Analysis:
-
Plasma is separated from blood samples and stored at -80°C until analysis.
-
Plasma samples are deproteinized, and the isotopic enrichment of leucine and its metabolites (e.g., α-ketoisocaproate) is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
The ¹³CO₂ enrichment in expired breath is measured using isotope ratio mass spectrometry (IRMS).
5. Kinetic Calculations:
-
Leucine Flux (Rate of Appearance, Ra): Calculated from the dilution of the isotopic tracer in the plasma at steady state.
-
Leucine Oxidation: Calculated from the rate of ¹³CO₂ excretion in breath, corrected for the retention of CO₂ in the bicarbonate pool.
-
Non-Oxidative Leucine Disposal (NOLD): Calculated as the difference between leucine flux and leucine oxidation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vivo study to assess leucine kinetics using a stable isotope tracer.
Caption: Experimental workflow for assessing in vivo leucine kinetics.
Signaling Pathways and Logical Relationships
The metabolic fate of L-Leucine, whether labeled or unlabeled, is intricately linked to key signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Caption: L-Leucine's role in mTOR signaling and its metabolic fates.
Conclusion
While the intrinsic kinetic isotope effect of substituting ¹²C with ¹³C and ¹⁴N with ¹⁵N in L-Leucine is expected to be small for most enzymatic reactions, the choice of tracer can have significant implications for the breadth and detail of metabolic insights gained from in vivo studies. L-[1-¹³C]leucine is a robust tracer for determining whole-body leucine turnover, oxidation, and protein synthesis. The dual-labeled L-[1-¹³C,¹⁵N]leucine provides all the information of the single-labeled tracer with the added advantage of allowing for a more direct and detailed assessment of intracellular leucine metabolism, including transamination and protein breakdown.
For researchers aiming to dissect the complex interplay between protein synthesis and degradation, or to investigate the organ-specific metabolism of both the carbon skeleton and the amino group of leucine, L-[1-¹³C,¹⁵N]leucine offers a more powerful tool. The selection of the appropriate tracer should, therefore, be guided by the specific research questions and the desired level of metabolic detail.
References
- 1. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Splanchnic and whole body L-[1-13C,15N]leucine kinetics in relation to enteral and parenteral amino acid supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of L-[1-(13)C]leucine when ingested with free amino acids, unlabeled or intrinsically labeled casein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Leucine-1-¹³C,¹⁵N Applications in Muscle Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of the stable isotope tracer L-Leucine-1-¹³C,¹⁵N in the study of muscle protein metabolism. It offers a comparative analysis with alternative tracers, supported by experimental data, to assist researchers in selecting the most appropriate methods for their studies. Detailed experimental protocols for key techniques are provided, alongside visualizations of critical signaling pathways and experimental workflows.
Introduction to L-Leucine-1-¹³C,¹⁵N in Muscle Protein Metabolism
Stable isotope tracers are indispensable tools for quantifying the dynamic processes of muscle protein synthesis (MPS) and muscle protein breakdown (MPB).[1] The doubly labeled amino acid, L-Leucine-1-¹³C,¹⁵N, offers distinct advantages in these studies. The ¹³C label on the carboxyl group allows for the tracing of leucine's carbon skeleton, while the ¹⁵N label on the amino group enables the tracking of its nitrogen component. This dual labeling permits the simultaneous assessment of leucine kinetics, including its roles in both protein synthesis and catabolism.
The fundamental principle behind using L-Leucine-1-¹³C,¹⁵N to measure MPS is the tracer incorporation method.[1] By introducing the labeled leucine into the body, typically through a primed-continuous intravenous infusion, researchers can measure its rate of incorporation into newly synthesized muscle proteins. This is often expressed as the fractional synthetic rate (FSR), which represents the percentage of the muscle protein pool that is newly synthesized per unit of time.
Conversely, the measurement of MPB with this tracer relies on the dilution of the isotopic enrichment of the intracellular free amino acid pool by unlabeled amino acids released from protein breakdown.[1] By modeling the kinetics of the ¹³C and ¹⁵N labels, it is possible to calculate the fractional breakdown rate (FBR), providing a comprehensive picture of muscle protein turnover.
Comparative Analysis of L-Leucine-1-¹³C,¹⁵N and Alternative Tracers
The choice of tracer is a critical consideration in study design. While L-Leucine-1-¹³C,¹⁵N is a powerful tool, other tracers, such as L-[ring-¹³C₆]phenylalanine, are also commonly used. The following tables summarize quantitative data from studies that have utilized these tracers to measure FSR and FBR in human skeletal muscle under various conditions.
| Table 1: Fractional Synthetic Rate (FSR) of Muscle Protein | ||||
| Tracer | Condition | FSR (%/h) | Precursor Pool | Reference |
| L-[1-¹³C]leucine | Postabsorptive, Young Men | 0.060 ± 0.005 | Plasma α-ketoisocaproate | [2] |
| L-[1-¹³C]valine | Postabsorptive, Young Men | 0.043 ± 0.002 | Plasma α-ketoisovalerate | [2] |
| L-[ring-²H₅]phenylalanine | Rest, Vastus Lateralis | 0.080 ± 0.007 | Muscle Tissue Fluid | |
| L-[²H₃]leucine | Rest, Vastus Lateralis | 0.085 ± 0.004 | Muscle Tissue Fluid | |
| L-[ring-²H₅]phenylalanine | Post-exercise, Vastus Lateralis | 0.110 ± 0.010 | Muscle Tissue Fluid | |
| L-[²H₃]leucine | Post-exercise, Vastus Lateralis | 0.109 ± 0.005 | Muscle Tissue Fluid | |
| L-[ring-¹³C₆]phenylalanine | Fasted, Older Adults | 0.051 ± 0.004 | Muscle Tissue Fluid | |
| [5,5,5-²H₃]leucine | Fasted, Older Adults | 0.063 ± 0.005 | Muscle Tissue Fluid | |
| L-[ring-¹³C₆]phenylalanine | Fed, Older Adults | 0.066 ± 0.005 | Muscle Tissue Fluid | |
| [5,5,5-²H₃]leucine | Fed, Older Adults | 0.080 ± 0.007 | Muscle Tissue Fluid |
| Table 2: Fractional Breakdown Rate (FBR) of Muscle Protein | |||
| Tracer | Condition | FBR (%/h) | Reference |
| L-[1,2-¹³C₂]leucine | Hindlimb, Dogs | 0.17 ± 0.02 | |
| L-[¹⁵N]phenylalanine | Mixed Muscle, Young Men (Leucine ingestion) | 0.043 ± 0.030 | |
| L-[¹⁵N]phenylalanine | Mixed Muscle, Young Men (Dileucine ingestion) | 0.051 ± 0.027 |
Note: Direct comparisons between studies should be made with caution due to differences in subject populations, experimental conditions, and analytical techniques.
Experimental Protocols
Primed-Continuous Infusion of L-Leucine-1-¹³C,¹⁵N
This is the most common method for achieving a steady-state enrichment of the tracer in the plasma and muscle intracellular pools.
Protocol:
-
Subject Preparation: Subjects typically fast overnight. Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.
-
Priming Dose: A priming dose of L-Leucine-1-¹³C,¹⁵N and NaH¹³CO₃ is administered to rapidly achieve isotopic equilibrium. The priming dose is calculated based on the subject's body weight and the desired plasma enrichment.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-Leucine-1-¹³C,¹⁵N is initiated and maintained at a constant rate for the duration of the study (typically 2-4 hours).
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals (e.g., every 15-30 minutes) to monitor plasma tracer enrichment and ensure isotopic steady state.
-
Muscle Biopsy: Muscle tissue samples are obtained, typically from the vastus lateralis, at the beginning and end of the steady-state period. The Bergstrom needle biopsy technique is commonly used.
Muscle Biopsy and Sample Processing
Protocol:
-
Biopsy Procedure: After local anesthesia, a small incision is made, and a Bergstrom needle is inserted into the muscle. A small piece of muscle tissue (typically 50-100 mg) is excised.
-
Sample Handling: The muscle sample is immediately blotted to remove excess blood, and any visible connective and adipose tissue is dissected away. The sample is then flash-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Protein Hydrolysis: The frozen muscle tissue is powdered, and the proteins are precipitated. The protein pellet is then hydrolyzed (e.g., with 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
Amino Acid Analysis: The isotopic enrichment of leucine in the hydrolyzed muscle protein and in the plasma/intracellular fluid is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mandatory Visualizations
Signaling Pathway: mTORC1 in Muscle Protein Synthesis
The mammalian target of rapamycin complex 1 (mTORC1) is a key signaling hub that regulates muscle protein synthesis in response to anabolic stimuli such as amino acids (particularly leucine) and growth factors.
Caption: The mTORC1 signaling pathway, a central regulator of muscle protein synthesis.
Experimental Workflow: Primed-Continuous Infusion Study
The following diagram outlines the key steps in a typical primed-continuous infusion study to measure muscle protein synthesis.
Caption: Workflow for a primed-continuous infusion study to measure muscle protein synthesis.
Logical Relationship: FSR Calculation
This diagram illustrates the relationship between the measured variables used to calculate the fractional synthetic rate (FSR).
Caption: Key variables in the calculation of the fractional synthetic rate (FSR).
References
A Comparative Guide to L-Leucine-1-¹³C,¹⁵N Tracer Studies for Muscle Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Reproducibility and Precision
The accurate measurement of muscle protein synthesis (MPS) is critical for understanding muscle metabolism in response to various stimuli, including nutrition, exercise, and pharmacological interventions. Stable isotope tracer studies are the gold standard for these in vivo measurements. Among the available tracers, L-Leucine, particularly the dually labeled L-Leucine-1-¹³C,¹⁵N, is a frequently utilized option. This guide provides a comprehensive comparison of the L-Leucine-1-¹³C,¹⁵N tracer methodology with its primary alternatives, focusing on reproducibility, precision, and practical application. The information presented herein is intended to assist researchers in selecting the most appropriate tracer strategy for their specific experimental goals.
Data Presentation: A Quantitative Comparison of Tracer Methodologies
The choice of a stable isotope tracer for measuring muscle protein fractional synthetic rate (FSR) can significantly influence the obtained results. The following table summarizes quantitative data on the precision and performance of L-Leucine-1-¹³C,¹⁵N and its common alternatives.
| Tracer/Method | Reported Precision (Coefficient of Variation - CV) / Uncertainty | Key Findings and Considerations | References |
| L-[1-¹³C]Leucine | Intra-assay CV: 0.01% Inter-assay CV: 15-21% (low enrichment), ≤3% (high enrichment) Relative Uncertainty: 2% (turnover), 10% (oxidation), 4% (incorporation into protein) | Provides reliable measurements of leucine kinetics. Precision is dependent on the level of isotopic enrichment. | [1][2] |
| L-[ring-²H₅]Phenylalanine & L-[²H₃]Leucine | FSR values are generally similar between these two tracers when using muscle tissue fluid as the precursor pool. One study reported that [²H₃]-leucine yielded ~20% higher protein synthesis rates compared to phenylalanine-based tracers. | The choice of precursor pool (plasma vs. muscle tissue fluid) significantly impacts the calculated FSR. Phenylalanine is not oxidized in muscle, which can simplify modeling. | [3][4] |
| Deuterated Water (D₂O) | FSR measurements are comparable to the L-[ring-¹³C₆]phenylalanine method, with qualitatively similar increases in response to anabolic stimuli. | A less invasive, oral administration method suitable for long-term studies (days to weeks). It provides an integrated measure of protein synthesis over time. | [5] |
| Mass Spectrometry Technique Comparison ([ring-¹³C₆]Phenylalanine) | Machine Reproducibility (CV): - GC-C-IRMS: 2.6% - LC-MS/MS: 4.1% - GC-MS/MS (MTBSTFA): 10.9% | The analytical technique used for isotope enrichment analysis significantly impacts the precision of FSR measurements. GC-C-IRMS is considered the gold standard for precision. |
Experimental Protocols: Methodologies for Key Experiments
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of MPS studies. Below are outlines of the primary methodologies for utilizing L-Leucine-1-¹³C,¹⁵N and its alternatives.
L-Leucine-1-¹³C,¹⁵N Tracer Infusion Protocol (Primed, Constant Infusion)
This is a widely used method to achieve a steady-state enrichment of the tracer in the precursor pools.
-
Subject Preparation: Subjects typically undergo an overnight fast. A catheter is inserted into an antecubital vein for tracer infusion, and another catheter is placed in a contralateral hand or wrist vein, which is heated to obtain arterialized-venous blood samples.
-
Priming Dose: A priming bolus of L-Leucine-1-¹³C,¹⁵N is administered to rapidly achieve isotopic equilibrium in the body's amino acid pools.
-
Constant Infusion: Following the priming dose, a continuous infusion of the tracer is maintained at a precise rate for the duration of the study (typically 3-6 hours).
-
Sample Collection:
-
Blood Samples: Arterialized-venous blood samples are collected at regular intervals to determine the isotopic enrichment of the tracer in the plasma, which serves as one of the potential precursor pools.
-
Muscle Biopsies: Muscle tissue samples are obtained (commonly from the vastus lateralis) at the beginning and end of the infusion period. These biopsies are used to measure the incorporation of the labeled leucine into muscle protein and to determine the intracellular amino acid enrichment.
-
-
Sample Analysis:
-
Plasma and muscle free amino acid enrichments are determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The enrichment of L-Leucine-1-¹³C,¹⁵N in muscle protein is measured by GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) after protein hydrolysis and amino acid purification.
-
-
Calculation of Fractional Synthesis Rate (FSR): FSR is calculated using the precursor-product principle:
-
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
-
Where:
-
E_p1 and E_p2 are the enrichments of the tracer in the protein at the first and second biopsy, respectively.
-
E_precursor is the average enrichment of the tracer in the precursor pool (plasma keto-isocaproate (KIC) or muscle free leucine) over the incorporation period.
-
t is the time in hours between the biopsies.
-
-
Deuterated Phenylalanine Tracer Infusion Protocol
The protocol is similar to the L-Leucine-1-¹³C,¹⁵N infusion, with L-[ring-²H₅]phenylalanine or L-[ring-¹³C₆]phenylalanine used as the tracer. A key advantage is that phenylalanine is not oxidized in skeletal muscle, simplifying kinetic modeling as its only fates are incorporation into protein or transport out of the muscle.
Deuterated Water (D₂O) Oral Administration Protocol
This method offers a less invasive approach suitable for measuring integrated MPS over longer periods.
-
Tracer Administration: Subjects consume a bolus of D₂O (typically 70% enrichment) to rapidly label the body water pool. For longer studies, smaller daily doses may be consumed to maintain a stable body water enrichment.
-
Sample Collection:
-
Body Water Enrichment: Saliva or blood samples are collected periodically to monitor the enrichment of deuterium in the body water, which serves as the ultimate precursor pool.
-
Muscle Biopsies: A baseline muscle biopsy is taken before D₂O administration, and a second biopsy is taken at the end of the study period (which can range from days to weeks).
-
-
Sample Analysis:
-
Deuterium enrichment in body water is measured by isotope ratio mass spectrometry (IRMS).
-
The incorporation of deuterium into the amino acid alanine within muscle protein is measured by GC-Pyrolysis-IRMS. Alanine is used as a surrogate for the true precursor enrichment as it is actively synthesized and incorporates deuterium from body water.
-
-
Calculation of FSR: The FSR is calculated based on the rate of deuterium incorporation into protein-bound alanine relative to the body water enrichment over the study period.
Mandatory Visualizations: Pathways and Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of tracer methodologies.
Caption: Experimental workflow for a primed, constant infusion stable isotope tracer study.
Caption: Simplified mTOR signaling pathway in muscle protein synthesis.
Conclusion
The choice of tracer for measuring muscle protein synthesis is a critical decision that depends on the specific research question, the desired measurement window (acute vs. long-term), and available resources.
-
L-Leucine-1-¹³C,¹⁵N remains a robust and widely used tracer for acute studies, providing detailed insights into leucine kinetics and protein synthesis. Its dual label offers potential for more complex metabolic modeling.
-
Deuterated Phenylalanine tracers are a valuable alternative, particularly due to the lack of oxidation in muscle, which can simplify the interpretation of results. Studies show that under certain conditions, results can be comparable to leucine tracers.
-
The Deuterated Water (D₂O) method is a powerful tool for assessing integrated muscle protein synthesis over longer periods in a free-living environment, offering a less invasive and more cost-effective approach for chronic studies.
Ultimately, researchers should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the most appropriate tracer and protocol to achieve their scientific objectives with the highest degree of reproducibility and precision.
References
- 1. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internal comparison between deuterium oxide (D2O) and L-[ring-13C6] phenylalanine for acute measurement of muscle protein synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of L-Leucine Utilizing L-Leucine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches for the quantification of L-Leucine, with a focus on the use of L-Leucine-1-13C,15N as an internal standard. Given the absence of publicly available, formal inter-laboratory comparison studies for this compound, this document focuses on comparing the established analytical methodologies. The appropriate application of stable isotope-labeled internal standards is critical for accurate and precise quantification of analytes in complex biological matrices, minimizing the impact of matrix effects.[1]
L-Leucine, an essential branched-chain amino acid, plays a crucial role in stimulating the mTOR signaling pathway, which is central to muscle protein synthesis.[2][3][4][5] The accurate measurement of L-Leucine concentrations is therefore vital in numerous research areas, from metabolic studies to drug development. This compound is frequently used as an internal standard in mass spectrometry-based methods to achieve high accuracy and precision.
Comparison of Analytical Methodologies
The primary method for the quantification of L-Leucine in biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. While other methods exist, LC-MS/MS is the most prevalent in recent literature for its robustness. The following table summarizes typical performance characteristics of LC-MS/MS methods for amino acid analysis, which would be applicable to the analysis of L-Leucine using its stable isotope-labeled counterpart.
| Performance Characteristic | Typical Value/Range | Notes |
| Linearity (Correlation Coefficient) | > 0.99 | Indicates a strong linear relationship between concentration and instrument response. |
| Intra-assay Precision (%CV) | < 15% | Measures the precision of the assay within a single analytical run. |
| Inter-assay Precision (%CV) | < 15% | Assesses the precision of the assay across different analytical runs. |
| Accuracy (% Bias) | Within ±15% | Reflects how close the measured value is to the true value. |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 85-115% | The efficiency of the extraction process from the biological matrix. |
| Matrix Effect | Variable, compensated by IS | The effect of co-eluting substances on the ionization of the analyte, which is effectively normalized by the use of a stable isotope-labeled internal standard like this compound. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of L-Leucine in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices described in the literature.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the tubes at 4°C for 30 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the internal standard working solution (this compound in a suitable solvent like 80:20 acetonitrile:water with 0.1% formic acid). The concentration of the internal standard should be optimized for the expected analyte concentration range.
-
Vortex for 30 seconds.
-
Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is often used to achieve good retention of polar analytes like leucine.
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous mobile phase to elute the amino acids.
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both L-Leucine and the internal standard, this compound. The exact mass difference will depend on the labeling pattern of the internal standard. For this compound, the precursor ion will have a mass approximately 2 Da higher than unlabeled L-Leucine.
-
Instrument Parameters: Parameters such as spray voltage, source temperature, and collision energy should be optimized for the specific instrument and analytes.
-
3. Data Analysis
-
The peak areas of the MRM transitions for both L-Leucine and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibrators.
-
The concentration of L-Leucine in the unknown samples is determined from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for L-Leucine quantification.
Caption: Simplified L-Leucine mTOR signaling pathway.
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 3. quora.com [quora.com]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Leucine-1-13C,15N: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other scientific endeavors, the safe handling and disposal of chemical reagents like L-Leucine-1-13C,15N are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this isotopically labeled amino acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a stable, non-radioactive isotopically labeled form of the essential amino acid L-Leucine. While L-Leucine itself is not classified as a hazardous substance, it is crucial to handle all laboratory chemicals with care and to follow established safety and disposal protocols.[1][2][3]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against dust particles and splashes. |
| Hand Protection | Wear suitable protective gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from potential contamination. |
| Respiratory Protection | A NIOSH-approved respirator for dusts may be necessary if handling large quantities or if dust is generated. | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with federal, state, and local environmental control regulations.[4] The following is a general guideline for proper disposal:
-
Waste Identification and Segregation :
-
Solid Waste : Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste : If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container. Do not mix with other chemical wastes unless their compatibility is known.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, weighing paper, and gloves, should be treated as chemical waste and disposed of accordingly.
-
-
Container Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any other components of the waste mixture.
-
Indicate the approximate amount of the chemical in the container.
-
-
Storage of Waste :
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Consult with a Licensed Waste Disposal Service :
-
The most critical step is to contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[4]
-
They will provide specific instructions for the collection, transportation, and final disposal of the chemical waste in compliance with all applicable regulations.
-
-
Documentation :
-
Maintain a record of the disposal, including the date, amount of waste, and the name of the disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling L-Leucine-1-13C,15N
Essential Safety and Handling Guide for L-Leucine-1-13C,15N
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of this compound, a stable isotope-labeled amino acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the necessary personal protective equipment (PPE) and step-by-step guidance to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
As this compound is a non-radioactive, stable isotope-labeled compound, its chemical handling requirements are comparable to those of unlabeled L-Leucine.[1][] The primary focus is on preventing inhalation of dust and direct contact with skin and eyes.[3]
Recommended PPE Summary
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | To prevent eye contact with the powder.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a ventilated enclosure to minimize dust inhalation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of the compound.
-
Preparation : Before handling, ensure that the designated workspace, typically a chemical fume hood or a well-ventilated area, is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing and Aliquoting :
-
Perform these tasks in a ventilated enclosure to control dust.
-
Use appropriate tools to handle the solid material.
-
Close the container tightly after use to protect it from moisture and light.
-
-
Dissolution : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly. Clean all equipment and the work area to prevent cross-contamination.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Containment : Prevent the powder from spreading. Avoid generating dust.
-
Cleanup :
-
Wear the appropriate PPE as listed above.
-
Carefully sweep or vacuum the spilled material.
-
Place the collected material into a sealed, labeled container for disposal.
-
-
Decontamination : Wash the spill area thoroughly with soap and water.
Disposal Plan
Stable isotope-labeled compounds like this compound do not require special disposal procedures beyond those for standard chemical waste.
-
Waste Collection : Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in a designated, sealed container.
-
Labeling : Clearly label the waste container with its contents.
-
Disposal : Dispose of the waste through a licensed disposal company, adhering to all federal, state, and local regulations for chemical waste. Do not mix with general laboratory waste.
Experimental Protocol: Use as an Internal Standard
A primary application for this compound is as an internal standard for the quantification of L-Leucine in biological samples using mass spectrometry.
Objective : To accurately measure the concentration of L-Leucine in a plasma sample.
Methodology :
-
Preparation of Stock Solution :
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a known volume of a suitable solvent (e.g., 0.1% formic acid in water) to create a stock solution of known concentration.
-
-
Sample Preparation :
-
Thaw the plasma sample on ice.
-
To a 100 µL aliquot of plasma, add a precise volume of the this compound internal standard stock solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to the plasma/internal standard mixture.
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
-
Analysis :
-
Transfer the supernatant to a clean vial for analysis.
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Monitor the mass transitions for both endogenous L-Leucine and the this compound internal standard.
-
-
Quantification :
-
Calculate the peak area ratio of the endogenous L-Leucine to the this compound internal standard.
-
Determine the concentration of L-Leucine in the plasma sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled L-Leucine.
-
Visual Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
